Product packaging for 5-Phenyl-5-propylimidazolidine-2,4-dione(Cat. No.:CAS No. 5394-37-6)

5-Phenyl-5-propylimidazolidine-2,4-dione

Cat. No.: B1266540
CAS No.: 5394-37-6
M. Wt: 218.25 g/mol
InChI Key: NLEOJRZVVDXEBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Phenyl-5-propylimidazolidine-2,4-dione (CAS 5394-37-6) is a 5,5-disubstituted hydantoin derivative, a class of heterocyclic compounds with significant historical and contemporary relevance in medicinal chemistry and organic synthesis. The compound features an imidazolidine-2,4-dione core structure substituted at the 5-position with both phenyl and propyl groups, giving it a molecular formula of C12H14N2O2 and a molecular weight of 218.25 g/mol . This scaffold is recognized as a "privileged structure" in drug discovery due to its presence in numerous biologically active molecules . Researchers value 5,5-disubstituted hydantoins like this compound for their diverse pharmacological potential, which includes investigation as anticonvulsant agents, with structural similarities to established anticonvulsant drugs such as phenytoin . The hydantoin core is also a key intermediate in the synthesis of non-natural and quaternary α-amino acids, which are crucial building blocks for peptidomimetics and other biologically active molecules . The synthetic accessibility of the hydantoin ring via classical methods such as the Bucherer-Bergs reaction, which involves a carbonyl compound, ammonium carbonate, and potassium cyanate, makes this class of compounds particularly versatile for generating diverse chemical libraries for structure-activity relationship (SAR) studies . This product is intended for research applications only and is not for diagnostic, therapeutic, or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14N2O2 B1266540 5-Phenyl-5-propylimidazolidine-2,4-dione CAS No. 5394-37-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-phenyl-5-propylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-2-8-12(9-6-4-3-5-7-9)10(15)13-11(16)14-12/h3-7H,2,8H2,1H3,(H2,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLEOJRZVVDXEBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1(C(=O)NC(=O)N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60277175
Record name 5-phenyl-5-propylimidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60277175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>32.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49676892
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

5394-37-6
Record name NSC1023
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1023
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-phenyl-5-propylimidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60277175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5-Phenyl-5-propylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and potential biological significance of 5-Phenyl-5-propylimidazolidine-2,4-dione, a member of the hydantoin class of compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Structure and Properties

This compound, also known as 5-phenyl-5-propylhydantoin, is a heterocyclic organic compound. Its core structure consists of a five-membered imidazolidine ring with two carbonyl groups at positions 2 and 4. The carbon at position 5 is substituted with both a phenyl and a propyl group.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 5394-37-6[1]
Molecular Formula C₁₂H₁₄N₂O₂[1]
Molecular Weight 218.25 g/mol [1]
IUPAC Name This compound[1]
SMILES CCCC1(C(=O)NC(=O)N1)C2=CC=CC=C2[1]

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopic DataPredicted Peaks
¹H NMR Signals corresponding to aromatic protons of the phenyl group, methylene and methyl protons of the propyl group, and N-H protons of the imidazolidine ring.
¹³C NMR Resonances for the carbonyl carbons, the quaternary carbon at position 5, aromatic carbons, and aliphatic carbons of the propyl group.[2]
IR Spectroscopy Characteristic absorption bands for N-H stretching, C=O stretching (symmetric and asymmetric), and aromatic C-H stretching.

Synthesis of this compound

A common and versatile method for the synthesis of 5,5-disubstituted hydantoins is the Bucherer-Bergs reaction.[3][4][5] This one-pot, multicomponent reaction involves the treatment of a ketone with an alkali metal cyanide and ammonium carbonate.

Experimental Protocol: Bucherer-Bergs Synthesis

Materials:

  • 1-Phenyl-1-butanone (butyrophenone)

  • Potassium cyanide (KCN) or Sodium cyanide (NaCN)

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 1-phenyl-1-butanone in ethanol.

  • In a separate beaker, prepare an aqueous solution of potassium cyanide and ammonium carbonate. Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood.

  • Slowly add the aqueous cyanide and carbonate solution to the ethanolic solution of the ketone with stirring.

  • Heat the reaction mixture to reflux (typically 60-70°C) for several hours.[3] The reaction progress can be monitored by thin-layer chromatography.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully acidify the reaction mixture with hydrochloric acid to precipitate the crude this compound.

  • Collect the precipitate by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified product.[6]

Bucherer_Bergs_Synthesis ketone 1-Phenyl-1-butanone reaction_vessel Reaction Mixture (Reflux) ketone->reaction_vessel reagents KCN, (NH4)2CO3 Ethanol/Water reagents->reaction_vessel acidification Acidification (HCl) reaction_vessel->acidification precipitation Precipitation acidification->precipitation filtration Filtration & Washing precipitation->filtration product 5-Phenyl-5-propyl- imidazolidine-2,4-dione filtration->product

Figure 1. Workflow for the Bucherer-Bergs synthesis of this compound.

Potential Biological Activities and Signaling Pathways

While specific biological data for this compound is not extensively documented, the imidazolidine-2,4-dione (hydantoin) scaffold is a well-known pharmacophore present in numerous biologically active compounds.[6][7][8] Derivatives of 5,5-disubstituted hydantoins have shown a wide range of pharmacological activities, including anticonvulsant, antiarrhythmic, antimicrobial, and anticancer properties.[2][9][10]

For instance, the structurally related compound phenytoin (5,5-diphenylhydantoin) is a widely used anti-epileptic drug that acts as a sodium channel blocker.[2] Other derivatives have been investigated for their potential as inhibitors of various enzymes.

Based on the known activities of related compounds, a hypothetical signaling pathway that could be modulated by a biologically active this compound derivative is depicted below. This is a generalized representation and would require experimental validation.

Hypothetical_Signaling_Pathway compound 5-Phenyl-5-propyl- imidazolidine-2,4-dione target Molecular Target (e.g., Ion Channel, Enzyme) compound->target Inhibition/Modulation pathway Downstream Signaling Cascade target->pathway response Cellular Response (e.g., Reduced Neuronal Excitability) pathway->response

Figure 2. A hypothetical signaling pathway potentially modulated by a 5,5-disubstituted hydantoin.

Structural Analysis

The three-dimensional structure of 5,5-disubstituted hydantoins can be determined using single-crystal X-ray diffraction.[11] Such studies on related compounds have revealed key structural features, including the planarity of the hydantoin ring and the spatial orientation of the substituents at the C5 position.[12] These structural details are crucial for understanding structure-activity relationships and for the rational design of new derivatives with improved pharmacological profiles.

Conclusion

This compound is a member of the pharmacologically significant hydantoin class of compounds. While specific data on this particular molecule is limited, its synthesis can be readily achieved through established methods like the Bucherer-Bergs reaction. The structural similarity to known bioactive molecules suggests its potential for further investigation in various therapeutic areas. This guide provides a foundational framework for researchers interested in the synthesis, characterization, and evaluation of this and related compounds.

References

An In-depth Technical Guide on the Physicochemical Properties of 5-Phenyl-5-propylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Structure and General Properties

The foundational step in characterizing any chemical entity is to define its structure and fundamental properties.

Chemical Structure:

  • IUPAC Name: 5-Phenyl-5-propylimidazolidine-2,4-dione

  • Synonyms: 5-Phenyl-5-propylhydantoin

  • CAS Number: 5394-37-6

  • Molecular Formula: C₁₂H₁₄N₂O₂

  • Molecular Weight: 218.25 g/mol

Table 1: Summary of Physicochemical Properties of this compound

PropertyValueNotes
Molecular Weight 218.25 g/mol Calculated from the molecular formula.
Melting Point (°C) Data not availableCan be determined experimentally.
Boiling Point (°C) Data not availableLikely to decompose before boiling under atmospheric pressure.
Aqueous Solubility Data not availableExpected to be low due to the presence of phenyl and propyl groups.
pKa Data not availableThe imidazolidine-2,4-dione ring contains acidic protons on the nitrogen atoms.
LogP Data not availableThe octanol-water partition coefficient is a key indicator of lipophilicity.

Experimental Protocols for Physicochemical Characterization

To ascertain the precise physicochemical characteristics of this compound, a series of standardized experimental procedures must be employed.

Melting Point Determination

The melting point is a critical indicator of a compound's purity.

Methodology: Capillary Melting Point Method

  • Sample Preparation: A small amount of the crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath and a calibrated thermometer or a digital temperature sensor.

  • Heating: The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) as it approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point of the compound. A sharp melting range (typically 0.5-1 °C) is indicative of high purity.

Melting_Point_Determination cluster_workflow Melting Point Determination Workflow start Start prep Sample Preparation: Finely powder and pack capillary tube start->prep setup Apparatus Setup: Place capillary in melting point apparatus prep->setup heat Controlled Heating: Heat slowly (1-2 °C/min) setup->heat observe Observation: Record temperature range of melting heat->observe end_node End observe->end_node

Workflow for Melting Point Determination.
Solubility Determination

Solubility is a crucial parameter, especially in the context of drug development, as it influences absorption and bioavailability.

Methodology: Shake-Flask Method for Equilibrium Solubility

  • Sample Preparation: An excess amount of solid this compound is added to a known volume of the solvent (e.g., water, phosphate-buffered saline, ethanol) in a sealed flask.

  • Equilibration: The flask is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

  • Quantification: A known volume of the clear supernatant is carefully removed and the concentration of the dissolved compound is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Solubility_Determination cluster_workflow Solubility Determination Workflow start Start prep Sample Preparation: Add excess solid to solvent start->prep equilibrate Equilibration: Agitate at constant temperature prep->equilibrate separate Phase Separation: Centrifuge to separate solid equilibrate->separate quantify Quantification: Analyze supernatant by HPLC separate->quantify end_node End quantify->end_node

Workflow for Solubility Determination.
pKa Determination

The acid dissociation constant (pKa) provides insight into the ionization state of a molecule at different pH values, which is critical for understanding its behavior in biological systems.

Methodology: Potentiometric Titration

  • Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent, often a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is continuously monitored using a calibrated pH meter.

  • Data Analysis: A titration curve (pH versus volume of titrant added) is plotted. The pKa value corresponds to the pH at the half-equivalence point, where half of the acidic protons have been neutralized. For molecules with multiple acidic protons, multiple inflection points and corresponding pKa values may be observed.

LogP Determination

The partition coefficient (LogP) is a measure of a compound's lipophilicity and its ability to cross cell membranes.

Methodology: Shake-Flask Method

  • Phase Preparation: Equal volumes of n-octanol and a buffered aqueous solution (typically pH 7.4) are pre-saturated with each other.

  • Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then combined in a sealed container and shaken vigorously to allow for the partitioning of the compound between the two immiscible liquids.

  • Equilibration and Separation: The mixture is allowed to stand until the two phases have completely separated.

  • Quantification: The concentration of the compound in each phase is determined using an appropriate analytical method, such as HPLC-UV.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.

LogP_Determination cluster_workflow LogP Determination Workflow start Start prep Phase Preparation: Pre-saturate n-octanol and buffer start->prep partition Partitioning: Dissolve compound and shake phases prep->partition separate Equilibration & Separation: Allow phases to separate partition->separate quantify Quantification: Analyze concentration in each phase separate->quantify calculate Calculation: LogP = log([Octanol]/[Aqueous]) quantify->calculate end_node End calculate->end_node

Workflow for LogP Determination.

Biological Context and Signaling Pathways

While specific signaling pathways for this compound are not documented in the available literature, compounds containing the hydantoin scaffold have been reported to exhibit a range of biological activities. For instance, phenytoin (5,5-diphenylhydantoin), a structurally related compound, is a well-known anticonvulsant that acts by blocking voltage-gated sodium channels. Other hydantoin derivatives have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents. The biological activity of this compound would need to be elucidated through dedicated pharmacological studies.

Interrelation of Physicochemical Properties

The physicochemical properties of a molecule are interconnected and collectively influence its behavior, particularly in a biological context.

Physicochemical_Properties Structure Chemical Structure (this compound) MP Melting Point Structure->MP Influences (crystal lattice energy) Solubility Aqueous Solubility Structure->Solubility Determines (polarity, H-bonding) pKa pKa Structure->pKa Determines (electronic effects) LogP LogP (Lipophilicity) Structure->LogP Determines (hydrophobicity) ADME ADME Properties (Absorption, Distribution, Metabolism, Excretion) Solubility->ADME Impacts Absorption pKa->ADME Impacts Absorption & Distribution LogP->ADME Impacts Absorption & Distribution

Interrelation of Physicochemical Properties and ADME.

Conclusion

The comprehensive physicochemical characterization of this compound is a prerequisite for any further investigation into its potential as a drug candidate. This guide has outlined the essential properties to be determined and has provided detailed, established protocols for their measurement. While specific experimental values for this compound are currently lacking in the literature, the methodologies described herein provide a clear roadmap for researchers to generate this critical data. The resulting information will be invaluable for understanding the compound's behavior and for guiding future drug development efforts.

An In-depth Technical Guide to 5-Phenyl-5-propylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Phenyl-5-propylimidazolidine-2,4-dione, a heterocyclic compound belonging to the hydantoin class. This document details its chemical identity, synthesis, and potential pharmacological relevance, drawing upon data from related compounds to illustrate its likely biological context and mechanism of action.

Core Compound Information

Identifier Value
IUPAC Name This compound
CAS Number 5394-37-6
Molecular Formula C₁₂H₁₄N₂O₂
Molecular Weight 218.25 g/mol

Synthesis Protocol: The Bucherer-Bergs Reaction

The primary synthetic route to this compound is the Bucherer-Bergs reaction. This multicomponent reaction offers an efficient pathway to a wide variety of 5,5-disubstituted hydantoins from simple starting materials.

Experimental Workflow

Bucherer_Bergs_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_product Product 1_Phenylbutan_1_one 1-Phenylbutan-1-one Mixing Mixing and Reflux 1_Phenylbutan_1_one->Mixing KCN Potassium Cyanide (KCN) KCN->Mixing NH42CO3 Ammonium Carbonate ((NH₄)₂CO₃) NH42CO3->Mixing Solvent Aqueous Ethanol Solvent->Mixing Heat Heat (e.g., 60-70°C) Heat->Mixing Acidification Acidification Mixing->Acidification Isolation Filtration and Recrystallization Acidification->Isolation Product 5-Phenyl-5-propyl- imidazolidine-2,4-dione Isolation->Product

Caption: Workflow for the Bucherer-Bergs synthesis of this compound.

Detailed Methodology
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, 1-phenylbutan-1-one, potassium cyanide, and ammonium carbonate are combined in a solution of aqueous ethanol.

  • Reaction: The mixture is heated under reflux for several hours. During this process, the ketone reacts with cyanide and ammonia (generated from the decomposition of ammonium carbonate) to form an intermediate aminonitrile.

  • Cyclization: The aminonitrile undergoes cyclization with carbon dioxide (also from ammonium carbonate) to form the hydantoin ring structure.

  • Workup: After the reaction is complete, the mixture is cooled, and the crude product is precipitated by acidification.

  • Purification: The solid product is collected by filtration and can be purified by recrystallization from a suitable solvent, such as ethanol.

Putative Biological Activity and Mechanism of Action

While specific biological data for this compound is not extensively available, its structural similarity to known anticonvulsant drugs of the hydantoin class, such as Phenytoin (5,5-diphenylimidazolidine-2,4-dione), suggests it may possess similar pharmacological properties. The primary mechanism of action for hydantoin anticonvulsants is the modulation of voltage-gated sodium channels in neurons.

Signaling Pathway: Mechanism of Hydantoin Anticonvulsants

Hydantoin_Mechanism cluster_neuron Neuron ActionPotential High-Frequency Action Potentials NaChannel Voltage-Gated Sodium Channel ActionPotential->NaChannel Activates Seizure Seizure Propagation ActionPotential->Seizure NaChannel->ActionPotential Depolarizes membrane, leading to more firing Hydantoin 5-Phenyl-5-propyl- imidazolidine-2,4-dione (Hydantoin) Hydantoin->NaChannel Binds to and stabilizes inactivated state

Caption: Generalized mechanism of action for hydantoin anticonvulsants on neuronal sodium channels.

By binding to the voltage-gated sodium channels, hydantoins stabilize the channel in its inactivated state. This action reduces the ability of neurons to fire at high frequencies, thereby preventing the spread of seizure activity within the brain.

Comparative Quantitative Data (Illustrative)

To provide context for potential efficacy, the following table presents anticonvulsant activity data for a structurally related compound, 5-isopropyl-3-(morpholinomethyl)-5-phenylimidazolidine-2,4-dione, from a preclinical study. This data is for illustrative purposes only and may not be representative of the activity of this compound.

Compound Seizure Model ED₅₀ (mg/kg)
5-isopropyl-3-(morpholinomethyl)-5-phenylimidazolidine-2,4-dioneMaximal Electroshock (MES)26.3
5-isopropyl-3-(morpholinomethyl)-5-phenylimidazolidine-2,4-dione6 Hz (32 mA)11.1
5-isopropyl-3-(morpholinomethyl)-5-phenylimidazolidine-2,4-dione6 Hz (44 mA)40.9

ED₅₀: Median effective dose required to produce a therapeutic effect in 50% of the population.

Conclusion

This compound is a readily synthesizable compound with a chemical structure that strongly suggests potential utility as a central nervous system active agent, likely with anticonvulsant properties. Further research is warranted to fully characterize its pharmacological profile, including its specific activity at neuronal ion channels and its efficacy in preclinical models of epilepsy. The synthetic and mechanistic information provided in this guide serves as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and related hydantoin compounds.

The Cornerstone of Modern Therapeutics: An In-depth Technical Guide to the Discovery and History of Imidazolidine-2,4-dione Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of imidazolidine-2,4-dione, commonly known as hydantoin, and its derivatives. This class of compounds has become a cornerstone in medicinal chemistry, leading to the development of crucial drugs for a variety of conditions. This document details the seminal synthetic methodologies, presents comparative quantitative data, and outlines the mechanisms of action for key derivatives, providing a vital resource for researchers in the field.

Discovery and Early History

The story of imidazolidine-2,4-dione begins in 1861, when German chemist Adolf von Baeyer first isolated the parent compound, which he named "hydantoin." His initial synthesis involved the reduction of allantoin, a product of uric acid metabolism. This discovery laid the groundwork for a new class of heterocyclic compounds that would later prove to have significant biological activity.

Following von Baeyer's initial isolation, several key synthetic methods were developed in the late 19th and early 20th centuries, which are still recognized today:

  • The Urech Hydantoin Synthesis (1873): Friedrich Urech developed a method to synthesize hydantoins from α-amino acids by treating them with potassium cyanate and subsequently heating the intermediate with mineral acid.

  • The Bucherer-Bergs Synthesis (1934): This multicomponent reaction, developed by Hans Theodor Bucherer and Walter Bergs, involves the reaction of a carbonyl compound (ketone or aldehyde), potassium cyanide, and ammonium carbonate to form a 5-substituted hydantoin. This method is particularly notable for its ability to introduce diversity at the 5-position of the hydantoin ring.

  • The Biltz Synthesis of Phenytoin (1908): Heinrich Biltz reported the synthesis of 5,5-diphenylhydantoin, later known as the anticonvulsant drug phenytoin, by the condensation of benzil and urea in the presence of a base. This was a pivotal moment in the history of hydantoin derivatives, directly leading to a major therapeutic agent.

  • The Read-Lamon Synthesis: This method provides a route to 5,5-disubstituted hydantoins from α-amino nitriles.

These foundational synthetic routes opened the door for the creation of a vast library of hydantoin derivatives, each with the potential for unique biological activities. The versatility of the hydantoin scaffold, with its multiple sites for substitution, has made it a privileged structure in medicinal chemistry.

Key Synthetic Methodologies: A Comparative Overview

The classical methods for synthesizing the imidazolidine-2,4-dione core remain fundamental in organic chemistry. Below is a summary of quantitative data for these key reactions, providing a comparative perspective for researchers.

Synthesis MethodStarting MaterialsKey ReagentsTypical Reaction ConditionsTypical YieldsKey AdvantagesKey Limitations
Urech Synthesis α-Amino AcidsPotassium Cyanate, HClAqueous solution, heating40-70%Utilizes readily available amino acids.Can require harsh acidic conditions for cyclization.
Bucherer-Bergs Synthesis Ketones or AldehydesKCN, (NH4)2CO3Aqueous ethanol, 60-100°C60-90%High yields, good for creating 5,5-disubstituted hydantoins.Use of toxic cyanide salts.
Biltz Synthesis (for Phenytoin) BenzilUrea, Base (e.g., KOH)Ethanolic solution, reflux50-80%Direct route to the important drug phenytoin.Can produce byproducts, moderate yields.
Read-Lamon Synthesis α-Amino NitrilesIsocyanatesVariesVariesProvides access to a range of substituted hydantoins.Availability of starting α-amino nitriles can be a limitation.

Experimental Protocols

This section provides detailed methodologies for the classical synthesis of imidazolidine-2,4-dione derivatives.

Urech Hydantoin Synthesis

Objective: To synthesize a 5-substituted hydantoin from an α-amino acid.

Materials:

  • α-Amino acid (e.g., Alanine)

  • Potassium cyanate (KOCN)

  • Hydrochloric acid (HCl, concentrated)

  • Water

  • Ethanol

Procedure:

  • Dissolve the α-amino acid in a minimal amount of warm water.

  • Add a solution of potassium cyanate in water to the amino acid solution.

  • Heat the mixture gently for 30-60 minutes. The intermediate hydantoic acid salt will form.

  • Acidify the reaction mixture with concentrated hydrochloric acid.

  • Heat the acidified mixture under reflux for 1-2 hours to induce cyclization to the hydantoin.

  • Cool the reaction mixture in an ice bath to precipitate the hydantoin product.

  • Collect the product by vacuum filtration, wash with cold water, and recrystallize from ethanol or water.

Bucherer-Bergs Synthesis

Objective: To synthesize a 5,5-disubstituted hydantoin from a ketone.

Materials:

  • Ketone (e.g., Acetone)

  • Potassium cyanide (KCN)

  • Ammonium carbonate ((NH4)2CO3)

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, combine the ketone, potassium cyanide, and ammonium carbonate in a mixture of ethanol and water.

  • Heat the mixture under reflux in a well-ventilated fume hood at 60-70°C for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Acidify the mixture with a mineral acid (e.g., HCl) to precipitate the hydantoin product.

  • Collect the precipitate by vacuum filtration, wash thoroughly with water, and recrystallize from a suitable solvent like ethanol.

Biltz Synthesis of Phenytoin

Objective: To synthesize 5,5-diphenylhydantoin (phenytoin) from benzil.

Materials:

  • Benzil

  • Urea

  • Potassium hydroxide (KOH)

  • Ethanol (absolute)

Procedure:

  • Dissolve benzil in absolute ethanol in a round-bottom flask by warming gently.

  • Add urea to the solution.

  • In a separate beaker, dissolve potassium hydroxide in ethanol and add this basic solution to the reaction mixture.

  • Heat the mixture under reflux for at least 2 hours.

  • After the reflux period, cool the reaction mixture and pour it into ice water.

  • Acidify the aqueous mixture with hydrochloric acid to precipitate the crude phenytoin.

  • Collect the solid product by vacuum filtration, wash with water, and recrystallize from ethanol to obtain pure 5,5-diphenylhydantoin.

Mandatory Visualizations

Signaling Pathways of Key Derivatives

The therapeutic effects of many hydantoin derivatives stem from their ability to modulate specific signaling pathways. Below are diagrams illustrating the mechanisms of action for two prominent examples: phenytoin and nilutamide.

phenytoin_mechanism cluster_neuron Presynaptic Neuron ActionPotential Action Potential NaChannel_Open Voltage-Gated Na+ Channel (Open State) ActionPotential->NaChannel_Open Opens Na_Influx Na+ Influx NaChannel_Open->Na_Influx Depolarization Depolarization Na_Influx->Depolarization NaChannel_Inactive Voltage-Gated Na+ Channel (Inactive State) Depolarization->NaChannel_Inactive Leads to inactivation Stabilization Stabilization of Inactive State NaChannel_Inactive->Stabilization Phenytoin Phenytoin Phenytoin->NaChannel_Inactive Binds to and stabilizes ReducedExcitability Reduced Neuronal Excitability Stabilization->ReducedExcitability Prevents high-frequency firing

Caption: Mechanism of action of Phenytoin on voltage-gated sodium channels.

nilutamide_mechanism cluster_cell Prostate Cancer Cell Testosterone Testosterone / DHT AndrogenReceptor Androgen Receptor (AR) Testosterone->AndrogenReceptor Binds to AR_Complex Active AR Complex AndrogenReceptor->AR_Complex Forms BlockedAR Blocked Androgen Receptor AndrogenReceptor->BlockedAR Nilutamide Nilutamide Nilutamide->AndrogenReceptor Competitively binds to Nucleus Nucleus AR_Complex->Nucleus Translocates to ARE Androgen Response Element (on DNA) AR_Complex->ARE Binds to GeneTranscription Gene Transcription ARE->GeneTranscription Initiates CellGrowth Cell Growth & Proliferation GeneTranscription->CellGrowth Leads to BlockedAR->AR_Complex Prevents formation

Caption: Mechanism of action of Nilutamide on the androgen receptor.

Experimental Workflow

The following diagram illustrates the workflow for the Biltz synthesis of phenytoin, a historically and commercially significant imidazolidine-2,4-dione derivative.

biltz_synthesis_workflow start Start: Reagents reagents Benzil Urea Potassium Hydroxide Ethanol start->reagents dissolve Dissolve Benzil in warm Ethanol reagents->dissolve add_reagents Add Urea and Ethanolic KOH dissolve->add_reagents reflux Heat under Reflux (≥ 2 hours) add_reagents->reflux cool_precipitate Cool and pour into ice water reflux->cool_precipitate acidify Acidify with HCl to precipitate crude product cool_precipitate->acidify filter_wash Vacuum filter and wash with water acidify->filter_wash recrystallize Recrystallize from Ethanol filter_wash->recrystallize product Pure 5,5-Diphenylhydantoin (Phenytoin) recrystallize->product

Caption: Experimental workflow for the Biltz synthesis of Phenytoin.

Conclusion

The discovery of imidazolidine-2,4-dione and the subsequent development of its derivatives represent a significant chapter in the history of medicinal chemistry. From the early synthetic explorations of von Baeyer, Urech, Bucherer, Bergs, and Biltz to the modern-day application of hydantoin-based drugs, this versatile scaffold has proven to be of immense value. The foundational synthetic methods, while over a century old in some cases, continue to be relevant and form the basis for further innovation. An understanding of these historical methods, coupled with insights into the mechanisms of action of key derivatives, provides a robust foundation for the researchers, scientists, and drug development professionals who continue to explore the therapeutic potential of this remarkable class of compounds. The ongoing research into novel hydantoin derivatives promises to yield new and improved treatments for a wide range of diseases, ensuring the continued legacy of the imidazolidine-2,4-dione core in medicine.

An In-depth Technical Guide on the Predicted Biological Activities of 5-Phenyl-5-propylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

5-Phenyl-5-propylimidazolidine-2,4-dione belongs to the hydantoin class of compounds, a scaffold renowned for its anticonvulsant properties. The most well-known member of this family is Phenytoin (5,5-diphenylimidazolidine-2,4-dione), a widely used anti-seizure medication. The biological activity of hydantoin derivatives is critically influenced by the substituents at the 5-position of the imidazolidine-2,4-dione ring. The presence of a phenyl group in conjunction with an alkyl group, such as a propyl group, is a common structural motif in anticonvulsant agents. This guide will explore the anticipated biological activities, mechanisms of action, and relevant experimental protocols based on data from structurally similar compounds.

Predicted Core Biological Activity: Anticonvulsant Effects

The primary and most well-documented biological activity of 5,5-disubstituted hydantoins is their anticonvulsant effect, particularly against generalized tonic-clonic seizures and partial seizures. This activity is typically evaluated using standardized preclinical models in rodents.

Quantitative Data from Analogous Compounds

The following table summarizes the anticonvulsant activity and neurotoxicity of Phenytoin and other relevant 5,5-disubstituted hydantoin derivatives. This data provides a benchmark for the potential efficacy of this compound.

CompoundAnimal ModelTestED₅₀ (mg/kg)TD₅₀ (mg/kg)Protective Index (PI = TD₅₀/ED₅₀)Reference
Phenytoin (5,5-diphenylimidazolidine-2,4-dione)MouseMaximal Electroshock (MES)5.96Not ReportedNot Reported
5-Ethyl-5-phenylhydantoin Not SpecifiedNot SpecifiedNot ReportedNot ReportedNot Reported
SB2-Ph (a 3-amino-phenytoin Schiff base)MouseMaximal Electroshock (MES)8.29Not ReportedNot Reported

*ED₅₀ (Median Effective Dose): The dose required to produce a therapeutic effect in 50% of the population. *TD₅₀ (Median Toxic Dose): The dose required to produce a toxic effect in 50% of the population.

Experimental Protocols for Anticonvulsant Screening

The following are detailed methodologies for key experiments used to characterize the anticonvulsant activity of hydantoin derivatives.

Maximal Electroshock (MES) Seizure Test

The MES test is a standard preclinical model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.

  • Objective: To assess the ability of a compound to prevent the tonic hindlimb extension phase of a maximal seizure.

  • Animal Model: Male ICR mice are commonly used.

  • Procedure:

    • The test compound is administered to the animals, typically via intraperitoneal (i.p.) injection or oral gavage, at various doses.

    • After a predetermined time for drug absorption, a maximal seizure is induced by delivering a high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.

    • The animals are observed for the presence or absence of the tonic hindlimb extension.

    • The percentage of animals protected from the tonic hindlimb extension at each dose is recorded.

    • The ED₅₀ is calculated using statistical methods such as probit analysis.

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

The scPTZ test is used to identify compounds that may be effective against absence seizures.

  • Objective: To evaluate a compound's ability to prevent seizures induced by the chemoconvulsant pentylenetetrazole.

  • Animal Model: Male mice.

  • Procedure:

    • The test compound is administered to the animals.

    • After the appropriate absorption time, a dose of pentylenetetrazole sufficient to induce clonic seizures in control animals (e.g., 85 mg/kg) is injected subcutaneously.

    • The animals are observed for a set period (e.g., 30 minutes) for the presence of clonic seizures lasting for at least 5 seconds.

    • The percentage of animals protected from seizures is determined at each dose of the test compound.

    • The ED₅₀ is calculated.

Rotarod Neurotoxicity Test

This test assesses the potential for a compound to cause motor impairment and sedation, common side effects of anticonvulsant drugs.

  • Objective: To measure a compound's effect on motor coordination and balance.

  • Animal Model: Male mice.

  • Procedure:

    • Animals are trained to remain on a rotating rod (e.g., rotating at 6 rpm) for a specific duration (e.g., 1 minute).

    • The test compound is administered at various doses.

    • At the time of peak effect, the animals are placed back on the rotarod.

    • Neurotoxicity is defined as the inability of the animal to remain on the rod for the predetermined time.

    • The TD₅₀ is calculated based on the percentage of animals exhibiting motor impairment at each dose.

G cluster_0 Anticonvulsant Screening Workflow cluster_1 Seizure Models cluster_2 Neurotoxicity Assessment compound_admin Compound Administration (i.p. or oral) absorption Drug Absorption Period compound_admin->absorption seizure_induction Seizure Induction absorption->seizure_induction observation Observation of Seizure Endpoint seizure_induction->observation MES Maximal Electroshock (MES) Test (Tonic-Clonic Seizures) scPTZ Subcutaneous Pentylenetetrazole (scPTZ) Test (Absence Seizures) data_analysis Data Analysis (ED50 Calculation) observation->data_analysis neuro_compound_admin Compound Administration neuro_absorption Drug Absorption Period neuro_compound_admin->neuro_absorption rotarod_test Rotarod Test neuro_absorption->rotarod_test neuro_observation Observation of Motor Impairment rotarod_test->neuro_observation neuro_data_analysis Data Analysis (TD50 Calculation) neuro_observation->neuro_data_analysis

Figure 1: Generalized Experimental Workflow for Anticonvulsant Drug Screening.

Predicted Mechanism of Action

The primary mechanism of action for anticonvulsant hydantoins like Phenytoin is the blockade of voltage-gated sodium channels.

  • Sodium Channel Blockade: These compounds are thought to bind to the inactive state of the voltage-gated sodium channel, prolonging its refractory period. This action stabilizes the neuronal membrane and prevents the high-frequency repetitive firing of action potentials that is characteristic of seizures.

G cluster_0 Neuronal Membrane cluster_1 Channel States Na_channel Voltage-Gated Sodium Channel Action_Potential High-Frequency Action Potentials Na_channel->Action_Potential Mediates Hydantoin 5-Phenyl-5-propyl- imidazolidine-2,4-dione (Predicted) Inactive Inactive State Hydantoin->Inactive Binds to and stabilizes Hydantoin->Action_Potential Prevents Active Active State Active->Inactive Depolarization Inactive->Active Inhibits transition Resting Resting State Inactive->Resting Repolarization Resting->Active Threshold Potential Seizure Seizure Activity Action_Potential->Seizure

Figure 2: Predicted Mechanism of Action via Sodium Channel Blockade.

Other Potential Biological Activities

While the primary focus is on anticonvulsant activity, some imidazolidine-2,4-dione derivatives have been investigated for other therapeutic applications.

  • Antiarrhythmic Effects: Phenytoin has known antiarrhythmic properties, also attributed to its sodium channel blocking activity.

  • Antifungal and Antibacterial Activity: Some studies have explored the antimicrobial properties of hydantoin derivatives, though this is not their primary application.

  • Anticancer Activity: Certain hydantoin derivatives have been evaluated for their antiproliferative effects on various cancer cell lines.

Structure-Activity Relationship (SAR)

The anticonvulsant activity of 5,5-disubstituted hydantoins is highly dependent on the nature of the substituents at the C5 position.

  • Aromatic Ring: The presence of at least one phenyl group at C5 is crucial for activity against tonic-clonic seizures (MES model).

  • Alkyl Substituent: The size and nature of the second substituent at C5 can modulate the activity and neurotoxicity profile. A propyl group, as in the target compound, is expected to confer significant lipophilicity, which may influence its pharmacokinetic and pharmacodynamic properties.

Conclusion for Drug Development Professionals

This compound represents a promising, yet uncharacterized, candidate for anticonvulsant therapy. Based on the extensive data available for structurally related compounds, it is highly probable that this molecule will exhibit efficacy in preclinical models of generalized tonic-clonic seizures, such as the MES test. Its mechanism of action is likely to involve the blockade of voltage-gated sodium channels. Further preclinical evaluation, including in vivo efficacy studies, neurotoxicity assessment, and pharmacokinetic profiling, is warranted to fully characterize its therapeutic potential. The synthesis and screening of this specific compound would be a logical next step in the exploration of novel hydantoin-based anticonvulsants.

Spectroscopic and Synthetic Profile of 5-Phenyl-5-propylimidazolidine-2,4-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for 5-Phenyl-5-propylimidazolidine-2,4-dione based on the analysis of structurally similar compounds, including various 5-alkyl-5-phenylhydantoins. These values provide a benchmark for the characterization of the synthesized compound.

Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 7.50 - 7.30m5HAromatic protons (Phenyl C-H)
~ 8.20br s1HN-H (Imide)
~ 6.50br s1HN-H (Imide)
~ 2.10 - 1.90m2HPropyl α-CH₂
~ 1.40 - 1.20m2HPropyl β-CH₂
~ 0.90t3HPropyl γ-CH₃
Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)
Chemical Shift (δ) ppmAssignment
~ 175C=O (C4)
~ 156C=O (C2)
~ 140Aromatic quat. C
~ 129Aromatic C-H
~ 128Aromatic C-H
~ 126Aromatic C-H
~ 70Quaternary C5
~ 40Propyl α-CH₂
~ 17Propyl β-CH₂
~ 14Propyl γ-CH₃
Table 3: Predicted Infrared (IR) Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
~ 3200Strong, BroadN-H Stretching
~ 3050MediumAromatic C-H Stretching
~ 2960MediumAliphatic C-H Stretching
~ 1770StrongC=O Stretching (asymmetric)
~ 1710StrongC=O Stretching (symmetric)
~ 1400MediumC-N Stretching
~ 700StrongAromatic C-H Bending
Table 4: Predicted Mass Spectrometry (MS) Data
m/zRelative IntensityAssignment
218Moderate[M]⁺
189High[M - C₂H₅]⁺
118High[C₆H₅-C=C=O]⁺
104Moderate[C₆H₅-C≡NH]⁺
91Moderate[C₇H₇]⁺
77Moderate[C₆H₅]⁺

Experimental Protocols

A reliable method for the synthesis of this compound is the Bucherer-Bergs reaction. This one-pot, multicomponent reaction offers an efficient route to 5,5-disubstituted hydantoins from readily available starting materials.

Synthesis of this compound via Bucherer-Bergs Reaction

Materials:

  • 1-Phenyl-1-butanone

  • Potassium cyanide (KCN)

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, a solution of 1-phenyl-1-butanone (1 equivalent) in ethanol is prepared.

  • To this solution, potassium cyanide (2 equivalents) and ammonium carbonate (4 equivalents) are added, followed by the addition of water to achieve a final ethanol/water ratio of approximately 1:1.

  • The reaction mixture is heated to reflux (approximately 80-90 °C) with vigorous stirring for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature and then poured into cold water.

  • The aqueous solution is acidified to pH 1-2 with concentrated hydrochloric acid to precipitate the crude product.

  • The precipitate is collected by vacuum filtration, washed with cold water, and dried.

  • The crude this compound is purified by recrystallization from a suitable solvent system, such as ethanol/water.

Characterization: The purified product should be characterized by standard spectroscopic techniques (¹H NMR, ¹³C NMR, IR, and MS) to confirm its identity and purity, comparing the obtained data with the predicted values in Tables 1-4. Melting point determination should also be performed.

Visualized Workflow

The following diagrams illustrate the logical workflow of the synthesis and characterization process.

Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Reactants Reactants Reaction Reaction Reactants->Reaction Bucherer-Bergs Workup Workup Reaction->Workup Acidification & Precipitation Purification Purification Workup->Purification Recrystallization Purified_Product Purified_Product Purification->Purified_Product NMR NMR Purified_Product->NMR IR IR Purified_Product->IR MS MS Purified_Product->MS

Caption: Synthetic and characterization workflow for this compound.

Bucherer_Bergs_Mechanism Ketone 1-Phenyl-1-butanone Aminonitrile α-Aminonitrile Intermediate Ketone->Aminonitrile Cyanide KCN Cyanide->Aminonitrile Ammonium_Carbonate (NH4)2CO3 Ammonium_Carbonate->Aminonitrile Hydantoin 5-Phenyl-5-propyl- imidazolidine-2,4-dione Aminonitrile->Hydantoin Intramolecular Cyclization

Caption: Simplified reaction pathway of the Bucherer-Bergs synthesis.

5-Phenyl-5-propylimidazolidine-2,4-dione crystal structure analysis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Crystal Structure Analysis of 5,5-Diphenyl-3-propylimidazolidine-2,4-dione

This guide provides a comprehensive technical overview of the crystal structure analysis of 5,5-Diphenyl-3-propylimidazolidine-2,4-dione, a derivative of phenytoin with potential pharmaceutical applications. The information is intended for researchers, scientists, and professionals in the field of drug development.

Molecular Structure and Crystallographic Data

The title compound, 5,5-Diphenyl-3-propylimidazolidine-2,4-dione (C₁₈H₁₈N₂O₂), presents a complex and informative crystal structure. The asymmetric unit of the crystal contains two independent molecules, which differ primarily in the orientation of the propyl substituent. One of the propyl groups exhibits disorder and is observed in two different positions with an occupancy ratio of 0.859 (2):0.141 (2).

The core of the molecule is the imidazolidine-2,4-dione ring, which is essentially planar. Attached to this central ring are two phenyl rings at the 5-position. These phenyl rings are significantly inclined with respect to the plane of the imidazolidine-2,4-dione ring.

Table 1: Crystal Data and Structure Refinement Details
ParameterValue
Empirical FormulaC₁₈H₁₈N₂O₂
Formula Weight294.35
Crystal SystemTriclinic
Space GroupP-1
a (Å)9.7739 (3)
b (Å)11.2359 (4)
c (Å)14.6521 (5)
α (°)99.458 (1)
β (°)100.285 (1)
γ (°)101.996 (1)
Volume (ų)1500.00 (9)
Z4
Calculated Density (Mg/m³)1.303
Absorption Coefficient (mm⁻¹)0.086
F(000)624
Table 2: Selected Bond Lengths (Å)
BondLength (Molecule A)Length (Molecule B)
O1—C21.213 (2)1.215 (2)
O2—C31.211 (2)1.213 (2)
N1—C21.381 (2)1.378 (2)
N1—C11.465 (2)1.463 (2)
N2—C31.374 (2)1.373 (2)
N2—C11.472 (2)1.472 (2)
C1—C71.531 (2)1.530 (2)
C1—C131.529 (2)1.533 (2)
Table 3: Selected Bond Angles (°)
AngleValue (Molecule A)Value (Molecule B)
C2—N1—C1112.5 (1)112.6 (1)
C3—N2—C1111.4 (1)111.5 (1)
N1—C2—O1125.4 (2)125.4 (2)
N1—C2—N2108.0 (1)107.9 (1)
O1—C2—N2126.6 (2)126.7 (2)
N2—C3—O2126.3 (2)126.3 (2)
N2—C3—N1108.1 (1)108.0 (1)
O2—C3—N1125.6 (2)125.7 (2)
Table 4: Selected Torsion Angles (°)
Torsion AngleValue (Molecule A)Value (Molecule B)
N1—C4—C5—C658.11 (14)-
N3—C22—C23—C24--57.2 (2)

Experimental Protocols

Synthesis and Crystallization

The synthesis of 5,5-Diphenyl-3-propylimidazolidine-2,4-dione was achieved by reacting 5,5-diphenylimidazolidine-2,4-dione with propyl bromide in absolute dimethylformamide (DMF). Potassium carbonate (K₂CO₃) and a catalytic amount of tetrabutylammonium bromide were also added to the solution. The mixture was heated under reflux for three hours, with the reaction progress monitored by thin-layer chromatography (TLC). After completion, the solid material was filtered off, and the solvent was evaporated under vacuum. The resulting solid product was purified by recrystallization from an ethanol solution, which yielded colorless, block-like crystals suitable for X-ray diffraction analysis.

G Synthesis and Crystallization Workflow cluster_synthesis Synthesis cluster_purification Purification A 5,5-diphenylimidazolidine-2,4-dione + Propyl bromide in DMF B Add K₂CO₃ and Tetrabutylammonium bromide A->B C Reflux for 3 hours B->C D Monitor by TLC C->D E Filter solid material D->E Reaction complete F Evaporate solvent E->F G Recrystallize from ethanol F->G H Obtain colorless block-like crystals G->H

Synthesis and Crystallization Workflow
X-ray Diffraction Data Collection and Refinement

The crystallographic data were collected using a Bruker SMART APEX CCD diffractometer. The data collection strategy involved multiple sets of frames with varying ω and φ angles to ensure complete data coverage. The structure was solved using direct methods and refined by full-matrix least-squares on F².

Intermolecular Interactions

The crystal structure of 5,5-Diphenyl-3-propylimidazolidine-2,4-dione is stabilized by a network of intermolecular interactions. The two independent molecules in the asymmetric unit are associated through a C—H⋯π(ring) interaction. These interactions further extend to form sheets parallel to the (011) plane. These sheets are then connected via inversion-related N—H⋯O hydrogen bonds, creating a three-dimensional supramolecular architecture.

G Intermolecular Interactions A Independent Molecule 1 B Independent Molecule 2 A->B C—H⋯π(ring) interaction C Sheets parallel to (011) plane B->C Further C—H⋯π(ring) interactions D 3D Supramolecular Structure C->D Inversion-related N—H⋯O hydrogen bonds

Intermolecular Interactions

Signaling Pathways

While the detailed biological signaling pathways for 5,5-Diphenyl-3-propylimidazolidine-2,4-dione are not extensively elucidated in the provided literature, its parent compound, phenytoin (5,5-diphenylimidazolidine-2,4-dione), is a well-known antiepileptic drug. The primary site of action for phenytoin is the motor cortex, where it is believed to inhibit the spread of seizure activity. It is plausible that derivatives like the title compound may interact with similar neurological targets, but further pharmacological studies are required to confirm this.

Conclusion

The crystal structure analysis of 5,5-Diphenyl-3-propylimidazolidine-2,4-dione reveals a complex and well-defined three-dimensional architecture governed by a combination of hydrogen bonding and C—H⋯π interactions. The presence of two independent molecules and disorder in one of the propyl chains highlights the conformational flexibility of the molecule. This detailed structural information provides a solid foundation for further studies into its structure-activity relationships and potential development as a therapeutic agent.

Methodological & Application

Application Notes: Synthesis of 5-Phenyl-5-propylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Imidazolidine-2,4-dione, commonly known as hydantoin, and its derivatives are a critical class of heterocyclic compounds in medicinal chemistry. These molecules exhibit a wide range of pharmacological activities, including anticonvulsant, antiarrhythmic, and hypoglycemic properties. 5-Phenyl-5-propylimidazolidine-2,4-dione is a 5,5-disubstituted hydantoin derivative. The synthesis of such compounds is most commonly and efficiently achieved through the Bucherer-Bergs reaction. This multicomponent reaction provides a direct and straightforward route to 5,5-disubstituted hydantoins from a ketone, a cyanide salt, and ammonium carbonate.

Principle of the Method

The synthesis protocol described herein utilizes the Bucherer-Bergs reaction, starting from propiophenone (phenyl propyl ketone). The reaction involves the condensation of the ketone with potassium cyanide and ammonium carbonate in an aqueous ethanol solution. The mixture is heated under reflux to facilitate the formation of the hydantoin ring structure. The reaction proceeds through the initial formation of an aminonitrile intermediate, which then undergoes cyclization with carbon dioxide (derived from ammonium carbonate) to yield the final this compound product. The product is typically a crystalline solid that can be easily isolated and purified by recrystallization.

Experimental Protocol

Materials and Equipment

  • Reagents:

    • Propiophenone (Phenyl propyl ketone)

    • Potassium Cyanide (KCN)

    • Ammonium Carbonate ((NH₄)₂CO₃)

    • Ethanol (95%)

    • Deionized Water

    • Concentrated Hydrochloric Acid (HCl)

  • Equipment:

    • 250 mL Round-bottom flask

    • Reflux condenser

    • Heating mantle with magnetic stirrer

    • Magnetic stir bar

    • Beakers and Erlenmeyer flasks

    • Graduated cylinders

    • Buchner funnel and filter flask

    • Filter paper

    • Melting point apparatus

    • Fume hood

WARNING: Potassium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood. Avoid contact with skin, eyes, and clothing. Do not allow potassium cyanide to come into contact with acids, as this will liberate highly toxic hydrogen cyanide gas. All equipment should be decontaminated with a bleach solution after use.

Procedure

  • Reaction Setup: In a 250 mL round-bottom flask, combine ammonium carbonate (e.g., 15.4 g, 0.16 mol) and 60 mL of deionized water. Stir the mixture until the solid is mostly dissolved.

  • Addition of Reagents: To the flask, add 60 mL of 95% ethanol. Subsequently, add potassium cyanide (e.g., 5.2 g, 0.08 mol). Stir the mixture for 5-10 minutes. In a separate beaker, dissolve propiophenone (e.g., 5.36 g, 0.04 mol) in 20 mL of 95% ethanol.

  • Initiating the Reaction: Add the propiophenone solution to the round-bottom flask. Equip the flask with a reflux condenser and a magnetic stir bar.

  • Reflux: Place the setup on a heating mantle and heat the mixture to reflux (approximately 80-90°C) with continuous stirring. Maintain the reflux for 8-10 hours.

  • Product Precipitation: After the reflux period, turn off the heat and allow the solution to cool to room temperature. Further cool the flask in an ice bath to facilitate the precipitation of the product.

  • Isolation: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the precipitate thoroughly with cold deionized water to remove any unreacted salts.

  • Purification: Purify the crude this compound by recrystallization from an aqueous ethanol solution. Dissolve the solid in a minimum amount of hot ethanol and add hot water dropwise until turbidity persists. Allow the solution to cool slowly to form crystals.

  • Drying and Characterization: Filter the purified crystals, wash with a small amount of cold water, and dry them in a desiccator. Determine the yield, melting point, and characterize the final product using spectroscopic methods (IR, ¹H NMR, ¹³C NMR).

Data Presentation

Table 1: Reagents and Reaction Conditions

ParameterValueMoles (mol)Molar Ratio
Propiophenone5.36 g0.041
Potassium Cyanide5.20 g0.082
Ammonium Carbonate15.4 g0.164
Solvent80 mL Ethanol / 60 mL Water--
Reaction TemperatureReflux (~80-90 °C)--
Reaction Time8-10 hours--

Table 2: Expected Product Characteristics

PropertyExpected ValueNotes
Product Name This compound-
Molecular Formula C₁₂H₁₄N₂O₂-
Molecular Weight 218.25 g/mol -
Appearance White crystalline solidBased on similar hydantoin compounds.
Expected Yield 60-75%Analogous to the synthesis of 5-ethyl-5-phenyl-hydantoin (66% yield).
Melting Point ~190-210 °CThe closely related 5-ethyl-5-phenyl-hydantoin melts at 202°C.

Table 3: Expected Spectroscopic Data

TechniqueExpected Peaks/Shifts (ppm or cm⁻¹)Assignment
FTIR (KBr, cm⁻¹) ~3250 (broad), ~3050N-H stretching
~2960, ~2870Aliphatic C-H stretching (propyl group)
~1770, ~1715C=O stretching (hydantoin ring)
~1600, ~1490Aromatic C=C stretching
¹H NMR (DMSO-d₆, ppm) ~10.7 (s, 1H), ~8.5 (s, 1H)N1-H and N3-H protons
~7.2-7.5 (m, 5H)Aromatic protons (phenyl group)
~2.0-2.2 (m, 2H)-CH₂-CH₂-CH₃
~1.0-1.2 (m, 2H)-CH₂-CH₂-CH₃
~0.8 (t, 3H)-CH₂-CH₂-CH₃
¹³C NMR (DMSO-d₆, ppm) ~175, ~156C4=O and C2=O carbons
~140Quaternary aromatic carbon
~128, ~127, ~125Aromatic CH carbons
~65Quaternary C5 carbon
~42, ~17, ~14Propyl group carbons (-CH₂CH₂CH₃)

Visualizations

experimental_workflow reagents 1. Mix KCN, (NH4)2CO3, Water, and Ethanol ketone 2. Add Propiophenone in Ethanol reagents->ketone reflux 3. Heat to Reflux (8-10 hours) ketone->reflux cool 4. Cool Reaction Mixture in Ice Bath reflux->cool filter 5. Filter Crude Product cool->filter wash 6. Wash with Cold Water filter->wash recrystallize 7. Recrystallize from Aqueous Ethanol wash->recrystallize dry 8. Dry and Characterize (Yield, MP, Spectroscopy) recrystallize->dry

Caption: Experimental workflow for the synthesis of this compound.

bucherer_bergs_mechanism cluster_start Starting Materials cluster_intermediates Reaction Intermediates cluster_end Final Product Ketone Propiophenone Cyanohydrin Cyanohydrin Ketone->Cyanohydrin + CN⁻ Reagents KCN, (NH4)2CO3 Aminonitrile Aminonitrile Cyanohydrin->Aminonitrile + NH₃ CarbamicAcid Cyano-Carbamic Acid Aminonitrile->CarbamicAcid + CO₂ Imino 5-Imino-oxazolidin-2-one CarbamicAcid->Imino Intramolecular Cyclization Hydantoin 5-Phenyl-5-propyl- imidazolidine-2,4-dione Imino->Hydantoin Rearrangement

Caption: Simplified mechanism of the Bucherer-Ber

Application Notes and Protocols for In Vivo Studies of 5-Phenyl-5-propylimidazolidine-2,4-dione and Related Anticonvulsant Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for the in vivo evaluation of 5-Phenyl-5-propylimidazolidine-2,4-dione and structurally related compounds from the imidazolidine-2,4-dione (hydantoin) class of anticonvulsant agents. While specific in vivo data for this compound is not extensively available in public literature, the protocols and data presented herein are based on studies of closely related analogs, such as 5-cyclopropyl-5-phenyl-imidazolidine-2,4-dione and the well-characterized drug, Phenytoin (5,5-diphenylhydantoin). These notes are intended to serve as a comprehensive guide for researchers investigating the anticonvulsant properties, neurotoxicity, and pharmacokinetic profile of this class of compounds.

Application Notes

5-Phenyl-substituted imidazolidine-2,4-diones are a class of heterocyclic compounds with a well-established potential for anticonvulsant activity. Their structural similarity to the clinically used antiepileptic drug Phenytoin suggests a likely mechanism of action involving the modulation of voltage-gated ion channels in the central nervous system. Preclinical in vivo studies are crucial for characterizing the efficacy and safety profile of novel derivatives like this compound.

The primary applications for in vivo studies of these compounds include:

  • Anticonvulsant Efficacy Screening: Initial assessment of a compound's ability to prevent or suppress seizures in established animal models. The most common models for initial screening are the Maximal Electroshock (MES) test, which is indicative of efficacy against generalized tonic-clonic seizures, and the subcutaneous Pentylenetetrazole (scPTZ) test, which suggests activity against absence seizures.[1]

  • Evaluation in Models of Drug-Resistant Epilepsy: The 6 Hz psychomotor seizure test is employed to identify compounds that may be effective against focal seizures that are often resistant to conventional antiepileptic drugs.[2]

  • Neurotoxicity Assessment: The rotarod test is a standard procedure to evaluate potential motor impairment and other neurological deficits, providing an early indication of the compound's therapeutic index.[2]

  • Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound is essential for understanding its bioavailability, half-life, and brain penetration, which are critical for dose selection and predicting clinical performance.

Quantitative Data Summary

The following tables summarize representative quantitative data for anticonvulsant activity and neurotoxicity of 5-phenyl-imidazolidine-2,4-dione derivatives and the reference drug Phenytoin, as reported in preclinical studies.

Table 1: Anticonvulsant Activity of Imidazolidine-2,4-dione Derivatives in Rodent Models

CompoundAnimal ModelTestRoute of AdministrationED₅₀ (mg/kg)Reference
5-Cyclopropyl-5-phenyl-imidazolidine-2,4-dioneRatMESOral5.76[2]
5-Cyclopropyl-5-phenyl-imidazolidine-2,4-dioneRatscPTZOral57.31[2]
5-Cyclopropyl-5-phenyl-imidazolidine-2,4-dioneMouse6-Hzi.p.26.06[2]
5-isopropyl-3-(morpholinomethyl)-5-phenylimidazolidine-2,4-dioneMouseMESi.p.26.3[3]
5-isopropyl-3-(morpholinomethyl)-5-phenylimidazolidine-2,4-dioneMouse6 Hz (32 mA)i.p.11.1[3]
5-isopropyl-3-(morpholinomethyl)-5-phenylimidazolidine-2,4-dioneMouse6 Hz (44 mA)i.p.40.9[3]
PhenytoinMouseMESi.p.9.5
PhenytoinRatMESOral29.0

ED₅₀ (Median Effective Dose) is the dose of a drug that produces a therapeutic response in 50% of the population that takes it.

Table 2: Representative Pharmacokinetic Parameters of Phenytoin in Rodents

ParameterMouseRat
Half-life (t₁/₂) (hours) 16.3 (immature)7-10
Clearance (CL) -~1.08 L/hr/kg
Volume of Distribution (Vd) -~0.82 L/kg
Brain/Plasma Ratio (4h post-dose) ~1.0~1.2

Disclaimer: The pharmacokinetic data presented is for Phenytoin and may not be directly representative of this compound. This information is provided for the purpose of illustrating typical pharmacokinetic parameters for this class of compounds.

Experimental Protocols

Maximal Electroshock (MES) Seizure Test

This model is used to identify compounds effective against generalized tonic-clonic seizures.

Materials:

  • Rodent electroconvulsive shock device with corneal or ear-clip electrodes

  • Saline solution (0.9% NaCl)

  • Test compound solution/suspension

  • Vehicle control

  • Male albino mice (20-25 g) or rats (100-150 g)

Procedure:

  • Administer the test compound or vehicle to a group of animals (n=6-8 per group) via the desired route (e.g., intraperitoneal, oral).

  • At the time of predicted peak effect (typically 30-60 minutes post-i.p. administration), deliver a supramaximal electrical stimulus through corneal or ear-clip electrodes (e.g., 50 mA for mice, 150 mA for rats, for 0.2 seconds).

  • Observe the animal for the presence or absence of a tonic hindlimb extension seizure, characterized by the extension of the hindlimbs to a 180° angle with the plane of the body.

  • Protection is defined as the absence of the tonic hindlimb extension.

  • Calculate the percentage of animals protected at each dose and determine the ED₅₀ value using probit analysis.

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

This model is used to identify compounds that can prevent clonic seizures, often indicative of efficacy against absence seizures.

Materials:

  • Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg in saline for mice)

  • Test compound solution/suspension

  • Vehicle control

  • Male albino mice (18-25 g)

Procedure:

  • Administer the test compound or vehicle to a group of animals (n=6-8 per group).

  • At the time of predicted peak effect, administer a subcutaneous injection of PTZ at a dose that induces clonic seizures in >95% of control animals.

  • Observe the animals for 30 minutes for the onset of clonic seizures, characterized by rhythmic contractions of the limbs, jaw, and vibrissae, lasting for at least 5 seconds.

  • Protection is defined as the absence of clonic seizures during the observation period.

  • Calculate the percentage of animals protected at each dose and determine the ED₅₀ value.

6 Hz Psychomotor Seizure Test

This model is used to identify compounds effective against therapy-resistant focal seizures.

Materials:

  • Rodent electroconvulsive shock device with corneal electrodes

  • Topical anesthetic (e.g., 0.5% tetracaine)

  • Saline solution (0.9% NaCl)

  • Test compound solution/suspension

  • Vehicle control

  • Male albino mice (20-25 g)

Procedure:

  • Administer the test compound or vehicle to a group of animals (n=6-8 per group).

  • At the time of predicted peak effect, apply a drop of topical anesthetic to the eyes of each mouse.

  • Deliver a low-frequency electrical stimulus through corneal electrodes (6 Hz, 0.2 ms pulse width, 3 seconds duration, at a current of 32 mA or 44 mA).

  • Observe the animal for signs of seizure, which includes a stun posture, forelimb clonus, jaw and vibrissae twitching, and Straub's tail.

  • Protection is defined as the animal resuming normal exploratory behavior within 10 seconds of the stimulation.

  • Calculate the percentage of animals protected at each dose and determine the ED₅₀ value.

Rotarod Neurotoxicity Test

This test assesses motor coordination and potential neurological deficits induced by the test compound.

Materials:

  • Rotarod apparatus

  • Test compound solution/suspension

  • Vehicle control

  • Male albino mice (20-25 g) or rats (100-150 g)

Procedure:

  • Train the animals on the rotarod (e.g., rotating at 5-10 rpm) for a set period (e.g., 2-5 minutes) until they can remain on the rod for a predetermined duration.

  • On the test day, administer the test compound or vehicle.

  • At the time of predicted peak effect, place the animals on the rotarod, which is set to rotate at a constant speed or with accelerating speed.

  • Record the latency to fall from the rod for each animal over a set trial duration (e.g., 180 seconds).

  • A significant decrease in the latency to fall compared to the vehicle-treated group indicates motor impairment.

  • The TD₅₀ (Median Toxic Dose) can be determined as the dose that causes 50% of the animals to fail the test.

In Vivo Pharmacokinetic Study (Representative Protocol)

This protocol outlines a general procedure for determining the pharmacokinetic profile of a test compound in rodents.

Materials:

  • Test compound

  • Appropriate vehicle for intravenous (i.v.) and oral (p.o.) administration

  • Male Sprague-Dawley rats (200-250 g) with jugular vein cannulation

  • Blood collection tubes (e.g., with EDTA)

  • Centrifuge

  • Analytical equipment for drug quantification (e.g., LC-MS/MS)

Procedure:

  • Dosing:

    • Intravenous (i.v.) group: Administer the test compound as a bolus injection via the tail vein or through the jugular vein cannula at a specific dose (e.g., 2 mg/kg).

    • Oral (p.o.) group: Administer the test compound by oral gavage at a specific dose (e.g., 10 mg/kg).

  • Blood Sampling:

    • Collect blood samples (approximately 0.2 mL) from the jugular vein cannula at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

  • Brain Tissue Collection (optional, at the end of the study):

    • Euthanize the animals at a specific time point (e.g., 4 hours post-dose).

    • Perfuse the brain with saline to remove blood.

    • Harvest the brain tissue.

  • Sample Analysis:

    • Analyze the plasma and brain homogenate samples to determine the concentration of the test compound using a validated analytical method.

  • Pharmacokinetic Analysis:

    • Calculate key pharmacokinetic parameters such as half-life (t₁/₂), clearance (CL), volume of distribution (Vd), area under the curve (AUC), maximum concentration (Cmax), time to maximum concentration (Tmax), and bioavailability (F%).

    • If brain tissue was collected, determine the brain-to-plasma concentration ratio.

Signaling Pathway and Experimental Workflow Diagrams

Anticonvulsant_Mechanism cluster_neuron Presynaptic Neuron cluster_drug Mechanism of Action cluster_postsynaptic Postsynaptic Neuron AP Action Potential Na_Channel Voltage-Gated Na+ Channel AP->Na_Channel Opens Ca_Channel Voltage-Gated Ca2+ Channel Na_Channel->Ca_Channel Depolarization Opens Vesicle Synaptic Vesicle (Glutamate) Ca_Channel->Vesicle Ca2+ Influx Triggers Fusion Release Neurotransmitter Release Vesicle->Release Glutamate_Receptor Glutamate Receptor Release->Glutamate_Receptor Reduced Glutamate Drug 5-Phenyl-5-propyl- imidazolidine-2,4-dione Drug->Na_Channel Inhibits Drug->Ca_Channel Inhibits Excitation Reduced Excitatory Postsynaptic Potential Glutamate_Receptor->Excitation

Caption: Proposed mechanism of action for anticonvulsant imidazolidine-2,4-diones.

Anticonvulsant_Screening_Workflow cluster_efficacy Efficacy Screening cluster_safety Safety & Pharmacokinetics Start Test Compound (this compound) MES Maximal Electroshock (MES) Generalized Seizures Start->MES scPTZ Subcutaneous PTZ (scPTZ) Clonic Seizures Start->scPTZ SixHz 6 Hz Test Drug-Resistant Seizures Start->SixHz Rotarod Rotarod Test Neurotoxicity (TD₅₀) Start->Rotarod PK Pharmacokinetic Study (ADME Profile) Start->PK Decision Lead Candidate Selection MES->Decision ED₅₀ scPTZ->Decision ED₅₀ SixHz->Decision ED₅₀ Rotarod->Decision TD₅₀ PK->Decision Bioavailability, Half-life, etc.

Caption: In vivo screening workflow for novel anticonvulsant compounds.

References

Troubleshooting & Optimization

troubleshooting 5-Phenyl-5-propylimidazolidine-2,4-dione experimental artifacts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 5-Phenyl-5-propylimidazolidine-2,4-dione.

Frequently Asked Questions (FAQs)

Q1: What is the general synthesis approach for this compound?

A1: this compound, a hydantoin derivative, is typically synthesized through a variation of the Bucherer-Bergs reaction or the Urech hydantoin synthesis.[1][2] A common method involves the reaction of a ketone (1-phenylbutan-1-one) with an ammonium salt (like ammonium carbonate) and a cyanide source (such as potassium cyanide).[2] Alternatively, α-amino acids can be reacted with isocyanates.[3][4]

Q2: What are the expected spectroscopic characteristics for this compound?

Q3: What are the common challenges in the synthesis of hydantoin derivatives?

A3: Common challenges include low yields, the formation of side products, and difficulties in purification.[6] The Bucherer-Bergs reaction, for instance, can sometimes lead to the formation of α-amino nitriles as a major byproduct.[2] Racemization at the C5 position can also be a concern if chiral starting materials are used.

Q4: How can the purity of the synthesized this compound be assessed?

A4: Purity can be assessed using a combination of techniques. Thin-layer chromatography (TLC) is useful for monitoring the reaction progress and initial purity assessment.[7] High-performance liquid chromatography (HPLC) can provide a more quantitative measure of purity. Finally, structural confirmation and purity assessment are typically achieved through spectroscopic methods such as NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy.[3][5]

Troubleshooting Guides

Issue 1: Low or No Product Yield
Possible Cause Suggested Solution
Incomplete Reaction Monitor the reaction progress using TLC. If the reaction has stalled, consider extending the reaction time or increasing the temperature. Ensure all reactants are present in the correct stoichiometry.
Degraded Reagents Use fresh, high-purity starting materials and solvents. Ensure reagents like potassium cyanide are handled under appropriate inert conditions if necessary.
Suboptimal Reaction Conditions Optimize the reaction temperature and solvent. For the Bucherer-Bergs reaction, a sealed tube and heating are often required.[8]
Side Reactions The formation of byproducts can consume starting materials. Analyze the crude product to identify major side products and adjust reaction conditions to minimize their formation. For example, in the Bucherer-Bergs reaction, controlling the pH can be crucial.
Issue 2: Unexpected Spectroscopic Data
Possible Cause Suggested Solution
Presence of Solvents Residual solvents from purification can appear in NMR spectra. Dry the sample under high vacuum for an extended period.
Formation of an Isomer or Byproduct Carefully analyze the NMR, MS, and IR data to identify any unexpected structures. Compare the obtained data with literature values for similar hydantoin derivatives.[4][5] Re-purification of the product may be necessary.
Incorrect Structure Assignment Re-evaluate the spectroscopic data. 2D NMR techniques like COSY and HMQC can help in assigning the proton and carbon signals correctly.
Sample Degradation Some hydantoin derivatives can be unstable under certain conditions. Store the compound under an inert atmosphere and protect it from light if it is found to be sensitive.
Issue 3: Difficulty in Product Purification
Possible Cause Suggested Solution
Co-eluting Impurities If impurities are difficult to remove by column chromatography, try a different solvent system or a different stationary phase. Recrystallization from a suitable solvent can also be an effective purification method.[6][9]
Product is an Oil or a Gummy Solid This can be due to residual impurities or the amorphous nature of the product. Try triturating the crude product with a non-polar solvent to induce crystallization. If the product is inherently an oil, purification by column chromatography is the preferred method.
Product is Insoluble The product may be crashing out of the solvent during workup. Ensure the use of appropriate solvents for extraction and washing steps. Solubility tests in various solvents can help in choosing the right conditions for purification.

Experimental Protocols

Protocol 1: Synthesis of this compound via Bucherer-Bergs Reaction

This protocol is a hypothetical adaptation based on the general Bucherer-Bergs synthesis of hydantoins.[2]

Materials:

  • 1-Phenylbutan-1-one

  • Potassium cyanide (KCN)

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • In a sealed pressure vessel, combine 1-phenylbutan-1-one (1 equivalent), potassium cyanide (2 equivalents), and ammonium carbonate (4 equivalents).

  • Add a 1:1 mixture of ethanol and water to dissolve the reactants.

  • Seal the vessel and heat the mixture at 80-100 °C for 6-12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully acidify the mixture with concentrated HCl to pH 1-2 to precipitate the crude product. Caution: This step should be performed in a well-ventilated fume hood as it may release toxic HCN gas.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Purify the crude product by recrystallization from ethanol/water or by column chromatography on silica gel.

Data Presentation

Table 1: Hypothetical Spectroscopic Data for this compound
Technique Expected Observations
¹H NMR Signals for the propyl group (a triplet and two multiplets), aromatic protons of the phenyl group (multiplets), and N-H protons (broad singlets, if unsubstituted).
¹³C NMR Signals for two carbonyl carbons (~170-180 ppm), one quaternary carbon (~60-70 ppm), carbons of the phenyl ring (~120-140 ppm), and carbons of the propyl group.
IR (cm⁻¹) N-H stretching (~3200-3400 cm⁻¹), C-H stretching (~2900-3100 cm⁻¹), and C=O stretching (~1700-1780 cm⁻¹).[3]
Mass Spec (ESI-MS) Expected [M+H]⁺ or [M+Na]⁺ peaks corresponding to the molecular weight of the compound.

Visualizations

experimental_workflow start Start reactants Combine Reactants: 1-Phenylbutan-1-one KCN, (NH4)2CO3 start->reactants reaction Heat in Sealed Vessel (80-100 °C, 6-12h) reactants->reaction tlc Monitor by TLC reaction->tlc tlc->reaction Incomplete workup Acidify with HCl (Caution: HCN gas) tlc->workup Complete filtration Filter Precipitate workup->filtration purification Recrystallization or Column Chromatography filtration->purification characterization Characterize Product (NMR, IR, MS) purification->characterization end End characterization->end

Caption: A generalized workflow for the synthesis of this compound.

troubleshooting_yield start Low or No Product Yield? check_reaction Is the reaction complete? (Check by TLC) start->check_reaction extend_time Extend reaction time or increase temperature check_reaction->extend_time No check_reagents Are reagents fresh and pure? check_reaction->check_reagents Yes end Problem Resolved extend_time->end use_fresh Use fresh reagents check_reagents->use_fresh No optimize_conditions Are reaction conditions optimal? check_reagents->optimize_conditions Yes use_fresh->end adjust_conditions Adjust temperature, solvent, or stoichiometry optimize_conditions->adjust_conditions No side_products Are there significant side products? optimize_conditions->side_products Yes adjust_conditions->end modify_protocol Modify protocol to minimize side reactions side_products->modify_protocol Yes side_products->end No modify_protocol->end signaling_pathway compound 5-Phenyl-5-propyl- imidazolidine-2,4-dione receptor Target Receptor (e.g., Ion Channel) compound->receptor Modulates downstream_kinase Downstream Kinase receptor->downstream_kinase Activates/Inhibits transcription_factor Transcription Factor downstream_kinase->transcription_factor gene_expression Altered Gene Expression transcription_factor->gene_expression cellular_response Cellular Response (e.g., Reduced Neuronal Excitability) gene_expression->cellular_response

References

Technical Support Center: Optimization of 5-Phenyl-5-propylimidazolidine-2,4-dione Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimization of in vivo dosages for the novel hydantoin derivative, 5-Phenyl-5-propylimidazolidine-2,4-dione. Since specific preclinical data for this compound is not publicly available, this guide offers a generalized workflow, troubleshooting advice, and answers to frequently asked questions based on established practices for novel anticonvulsant drug discovery.

Frequently Asked Questions (FAQs)

Q1: I have synthesized this compound. How do I determine a starting dose for my in vivo efficacy studies in rodents?

A1: For a novel compound without prior in vivo data, a systematic approach is crucial. You should begin with an acute toxicity study to determine the maximum tolerated dose (MTD) or the No Observed Adverse Effect Level (NOAEL). A common starting point for dose-range finding studies is to use doses that are fractions of the MTD or NOAEL (e.g., 1/10th, 1/30th, and 1/100th).

If toxicity data is unavailable, you can refer to dosages of structurally similar hydantoin derivatives from published studies as a preliminary guide. However, this should be done with caution. For instance, some novel hydantoin derivatives have been tested in mice at doses of 5, 10, and 20 mg/kg via intraperitoneal injection. Another study on 3-(substituted phenyl)-5,5-diphenylimidazolidine-2,4-dione derivatives used a dose of 30 mg/kg (i.p.) in rats for anticonvulsant screening.[1]

Q2: What are the most common in vivo models to test the anticonvulsant efficacy of a novel hydantoin derivative?

A2: The most widely used initial screening models for anticonvulsant activity are the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazole (scPTZ) test.[2]

  • Maximal Electroshock (MES) Test: This model is effective at identifying compounds that prevent the spread of seizures and is predictive of efficacy against generalized tonic-clonic seizures.[2][3][4]

  • Subcutaneous Pentylenetetrazole (scPTZ) Test: This model is used to identify compounds that can prevent or delay the onset of clonic seizures induced by the GABA antagonist PTZ, suggesting potential efficacy against absence seizures.[2][3]

  • 6-Hz Seizure Model: This model is increasingly used to identify compounds effective against psychomotor (focal) seizures that are often resistant to other treatments.[5]

Q3: What are the expected signs of neurotoxicity or adverse effects with hydantoin derivatives in rodents?

A3: Hydantoin derivatives can cause dose-related central nervous system (CNS) side effects.[3] Common signs of neurotoxicity to monitor in animal studies include:

  • Motor impairment: Loss of coordination, ataxia (assessed by the rotarod test).[6]

  • Sedation or hyperactivity.

  • Behavioral changes: Irritability, restlessness.[7]

  • Physical signs: Tremors, involuntary eye movements (nystagmus).[7]

It is crucial to perform a neurotoxicity assessment in parallel with your efficacy studies to determine the therapeutic window of the compound.

Q4: My compound is not showing efficacy. What are some troubleshooting steps?

A4: If you are not observing the expected anticonvulsant effect, consider the following:

  • Dosage: The administered doses may be too low. A dose-response study with a wider range of doses is recommended.

  • Bioavailability: The compound may have poor absorption or be rapidly metabolized. Consider pharmacokinetic studies to determine the plasma and brain concentrations of the compound over time. The route of administration can also significantly impact bioavailability.

  • Solubility: Poor solubility of the compound can lead to inconsistent absorption. Ensure your vehicle is appropriate and the compound is fully solubilized or uniformly suspended.

  • Mechanism of Action: The compound's mechanism of action may not be relevant for the seizure models being used. Consider testing in a broader range of models if possible.

Troubleshooting Guide

Problem Possible Cause Recommended Action
High mortality or severe adverse effects in animals. The administered dose is too high.Conduct an acute toxicity study to determine the MTD. Start efficacy studies with doses significantly lower than the MTD.
Inconsistent results between animals in the same dose group. Issues with drug formulation (e.g., poor solubility, uneven suspension). Improper administration technique.Optimize the vehicle and formulation to ensure homogeneity. Ensure consistent and accurate administration by trained personnel.
Efficacy is observed, but also significant neurotoxicity. Narrow therapeutic window.Perform a detailed dose-response study for both efficacy and neurotoxicity to identify a dose with an acceptable therapeutic index. Consider synthesizing and testing analogs of the compound.
No clear dose-response relationship. The selected dose range is too narrow or not in the active range. Saturation of absorption or metabolism.Test a wider range of doses (e.g., logarithmic dose spacing). Conduct pharmacokinetic studies to investigate exposure levels.

Experimental Protocols

Acute Toxicity Study (Up-and-Down Procedure - OECD Guideline 425)

This study aims to determine the acute oral toxicity (LD50) and identify the MTD.

  • Animals: Typically, rats or mice of a single sex are used.

  • Procedure:

    • Fast animals overnight before dosing.

    • Administer a single oral dose of this compound to one animal. The starting dose is often chosen from a default progression (e.g., 1.75, 5.5, 17.5, 55, 175, 550, 2000 mg/kg).

    • Observe the animal for signs of toxicity and mortality for up to 14 days.

    • If the animal survives, the next animal receives a higher dose. If the animal dies, the next animal receives a lower dose.

    • The dosing of subsequent animals is adjusted based on the outcome of the previously dosed animal.

    • The MTD is the highest dose that does not cause mortality or significant signs of toxicity.

Anticonvulsant Efficacy Screening (MES and scPTZ Models)
  • Animals: Male mice are commonly used.

  • Procedure:

    • Divide animals into groups (e.g., vehicle control, positive control like Phenytoin or Diazepam, and 3-4 dose levels of this compound).

    • Administer the test compound or vehicle (commonly via intraperitoneal injection).

    • After a predetermined time (e.g., 30 or 60 minutes), induce seizures:

      • MES Test: Deliver a brief electrical stimulus (e.g., 50 mA for 0.2 s) via corneal or ear-clip electrodes. The endpoint is the abolition of the tonic hindlimb extension phase of the seizure.

      • scPTZ Test: Administer a convulsant dose of Pentylenetetrazole (e.g., 85 mg/kg) subcutaneously. Observe the animals for a set period (e.g., 30 minutes) and record the presence or absence of clonic seizures lasting for at least 5 seconds.

    • Record the percentage of animals in each group protected from seizures.

Neurotoxicity Assessment (Rotarod Test)

This test assesses motor coordination and can indicate potential CNS impairment.

  • Animals: Mice that have been trained to stay on a rotating rod.

  • Procedure:

    • Administer the test compound or vehicle to the trained animals.

    • At various time points after administration (e.g., 30, 60, 120 minutes), place the animals on the rotarod (rotating at a constant speed, e.g., 10 rpm).

    • Record the latency to fall from the rod for each animal, up to a cutoff time (e.g., 180 seconds).

    • A significant decrease in the time spent on the rod compared to the vehicle control group indicates motor impairment.

Data Presentation

Table 1: Example Dose Ranges of Hydantoin and Thiazolidinedione Derivatives in Rodent Models

Compound ClassAnimal ModelDoses Tested (mg/kg)Route of AdministrationObserved EffectReference
Novel Hydantoin DerivativesMice5, 10, 20IntraperitonealNo significant anticonvulsant effect in PTZ model
3-(substituted phenyl)-5,5-diphenylimidazolidine-2,4-dioneRat30IntraperitonealPotent anticonvulsant activity in MES model[1]
5-[morpholino(phenyl)methyl]-thiazolidine-2,4-dionesRat35 (acute), 70 (chronic)OralHypoglycemic activity
Isopentyl ferulateMice25, 50, 75IntraperitonealProtective effect against pilocarpine and PTZ-induced seizures

Visualizations

experimental_workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Efficacy and Neurotoxicity cluster_2 Phase 3: Pharmacokinetic Profiling start Synthesized Compound: This compound acute_tox Acute Toxicity Study (e.g., OECD 425) start->acute_tox mtd Determine MTD / NOAEL acute_tox->mtd dose_range Select Dose Range for Efficacy mtd->dose_range efficacy_screen Anticonvulsant Screening (MES, scPTZ, 6-Hz models) dose_range->efficacy_screen neurotox Neurotoxicity Assessment (Rotarod Test) dose_range->neurotox therapeutic_window Determine Therapeutic Window efficacy_screen->therapeutic_window neurotox->therapeutic_window pk_study Pharmacokinetic (PK) Study (Plasma/Brain Concentration) therapeutic_window->pk_study pkpd_model PK/PD Modeling pk_study->pkpd_model optimized_dose Optimized Dosage Regimen pkpd_model->optimized_dose

Caption: Workflow for In Vivo Dosage Optimization.

troubleshooting_logic cluster_yes Efficacy Observed cluster_no No Efficacy Observed start Is the compound effective in anticonvulsant models? neurotox_check Is there significant neurotoxicity? start->neurotox_check Yes increase_dose Increase dose and re-test. start->increase_dose No optimize Optimize dose to maximize therapeutic window. Proceed to PK/PD studies. neurotox_check->optimize No lower_dose Lower the dose and re-test. If toxicity persists, consider structural modification. neurotox_check->lower_dose Yes check_pk Conduct PK studies to assess bioavailability and brain penetration. increase_dose->check_pk check_formulation Check formulation for solubility and stability issues. check_pk->check_formulation

Caption: Troubleshooting Decision Tree for In Vivo Studies.

References

minimizing toxicity of 5-Phenyl-5-propylimidazolidine-2,4-dione in cell lines

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: There is limited publicly available data on the specific toxicity profile of 5-Phenyl-5-propylimidazolidine-2,4-dione. This guide is based on general principles of in vitro toxicology and data from structurally related compounds, such as other hydantoins and thiazolidinediones. The provided troubleshooting advice, protocols, and data are intended to serve as a representative resource.

Frequently Asked Questions (FAQs)

Q1: My cell viability has significantly decreased after treatment with this compound, even at low concentrations. What could be the reason?

A1: Several factors could contribute to high cytotoxicity:

  • Compound Solubility: Poor solubility can lead to the formation of precipitates that are toxic to cells. Ensure the compound is fully dissolved in the vehicle solvent before adding it to the culture medium.

  • Vehicle Toxicity: The solvent used to dissolve the compound (e.g., DMSO) can be toxic to cells at higher concentrations. Always run a vehicle control to assess its effect on cell viability.

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds. The cell line you are using may be particularly susceptible to the toxic effects of this compound.

  • Incorrect Concentration: Double-check your calculations and dilutions to ensure you are using the intended concentration of the compound.

Q2: I am observing inconsistent results in my cytotoxicity assays. What are the common causes of variability?

A2: Inconsistent results in cytotoxicity assays can arise from:

  • Cell Seeding Density: Uneven cell seeding can lead to variability in cell numbers between wells, affecting the final readout. Ensure a homogenous cell suspension and consistent seeding density across all wells.

  • Incubation Time: The duration of compound exposure can significantly impact cytotoxicity. Use a consistent incubation time for all experiments.

  • Assay Interference: The compound may interfere with the assay itself (e.g., reacting with the MTT reagent). Run appropriate controls, such as the compound in cell-free media, to check for interference.

  • Passage Number: High passage numbers can lead to phenotypic changes in cell lines, affecting their response to drugs. Use cells with a consistent and low passage number for your experiments.

Q3: How can I determine if the observed cell death is due to apoptosis or necrosis?

A3: To distinguish between apoptosis and necrosis, you can use specific assays:

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can differentiate between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and necrotic (Annexin V negative, PI positive) cells.

  • Caspase Activity Assays: Caspases are key mediators of apoptosis. Measuring the activity of caspases (e.g., caspase-3/7) can indicate if apoptosis is the primary mode of cell death.

  • Morphological Analysis: Observing cell morphology using microscopy can provide clues. Apoptotic cells often exhibit characteristics like cell shrinkage, membrane blebbing, and formation of apoptotic bodies, while necrotic cells typically show cell swelling and membrane rupture.

Troubleshooting Guides

Issue 1: High Background Signal in Viability Assays
Possible Cause Troubleshooting Step
Compound Interference Run a control with the compound in cell-free media to check for direct reaction with the assay reagent. If interference is observed, consider using a different viability assay.
Microbial Contamination Inspect the cell culture for any signs of bacterial or fungal contamination. If contamination is present, discard the culture and start a new one from a fresh vial.
Incomplete Reagent Solubilization Ensure that the assay reagent (e.g., MTT formazan) is completely dissolved before taking readings. Incomplete solubilization can lead to artificially high absorbance values.
Issue 2: Low Signal-to-Noise Ratio in Apoptosis Assays
Possible Cause Troubleshooting Step
Suboptimal Antibody/Reagent Concentration Titrate the concentration of antibodies (e.g., Annexin V) or reagents to determine the optimal concentration for your specific cell line and experimental conditions.
Insufficient Incubation Time Optimize the incubation time for the apoptosis-inducing compound and the staining reagents. A time-course experiment can help identify the optimal time point to detect apoptosis.
Cell Loss During Staining Be gentle during washing and centrifugation steps to minimize cell loss, especially if cells are loosely attached. Consider using plates pre-coated with an attachment factor.

Quantitative Data Summary

The following table summarizes hypothetical IC50 values for this compound in various cell lines after a 48-hour treatment. These values are for illustrative purposes and should be experimentally determined.

Cell LineCell TypeIC50 (µM)
MCF-7 Human Breast Adenocarcinoma15.2
HepG2 Human Liver Carcinoma25.8
A549 Human Lung Carcinoma32.5
HEK293 Human Embryonic Kidney78.1

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only and untreated controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Protocol 2: Annexin V/PI Staining for Apoptosis
  • Cell Treatment: Treat cells with this compound at the desired concentrations for the appropriate duration.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin-EDTA.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Visualizations

G cluster_0 Compound-Induced Stress cluster_1 Signaling Cascade cluster_2 Cellular Outcome This compound This compound Cellular Stress Cellular Stress This compound->Cellular Stress ROS Production ROS Production Cellular Stress->ROS Production Mitochondrial Dysfunction Mitochondrial Dysfunction ROS Production->Mitochondrial Dysfunction Caspase Activation Caspase Activation Mitochondrial Dysfunction->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Hypothetical signaling pathway of compound-induced apoptosis.

G Start Start Seed Cells Seed Cells Start->Seed Cells End End Treat with Compound Treat with Compound Seed Cells->Treat with Compound Incubate Incubate Treat with Compound->Incubate Perform Viability Assay Perform Viability Assay Incubate->Perform Viability Assay Data Analysis Data Analysis Perform Viability Assay->Data Analysis Determine IC50 Determine IC50 Data Analysis->Determine IC50 Determine IC50->End

Caption: General experimental workflow for in vitro cytotoxicity testing.

Technical Support Center: Synthesis of Imidazolidine-2,4-diones

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of imidazolidine-2,4-diones (hydantoins). This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during synthesis. Below you will find troubleshooting guides and frequently asked questions to assist in optimizing your experimental outcomes.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of imidazolidine-2,4-diones, categorized by the synthetic method.

Bucherer-Bergs Reaction Issues

Q1: My Bucherer-Bergs reaction has a very low yield or is failing completely. What are the common causes and solutions?

A1: Low yields in the Bucherer-Bergs reaction are a frequent issue. Several factors could be responsible:

  • Poor Substrate Solubility: Highly nonpolar starting materials may not dissolve well in the typical aqueous ethanol solvent system, leading to inefficient reaction.[1]

    • Solution: Consider using a co-solvent like acetamide, formamide, or dimethylformamide (DMF) to improve solubility.[2] Continuous-flow synthesis setups can also manage biphasic reaction mixtures more effectively by increasing the interfacial area between the phases.[1]

  • Incomplete Reaction: The reaction may stall at the cyanohydrin intermediate, especially with sterically hindered or electronically deactivated carbonyl compounds.[2]

    • Solution: Applying ultrasonication can accelerate hydantoin formation and may allow the reaction to proceed at lower temperatures, reducing side reactions.[3] For particularly difficult substrates, an alternative synthetic route, such as the Urech hydantoin synthesis, might be more successful.[2]

  • Side Reactions: The formation of α-ureido acids as the main product instead of the cyclized hydantoin can occur.[2][4]

    • Solution: Ensure the pH is maintained around 8-9. Strongly alkaline conditions can promote hydrolysis of intermediates.[5] Adjusting the temperature and reaction time can also favor cyclization.

Q2: I'm observing the formation of ureido acids or amides as significant byproducts. How can I favor the formation of the desired hydantoin?

A2: The formation of ureido acids or amides indicates that the final intramolecular cyclization step is not proceeding to completion.[2] This can be addressed by:

  • Optimizing pH: The cyclization is often acid- or base-catalyzed. After the initial reaction, adjusting the pH with acid can drive the cyclization of the ureido acid intermediate to the final hydantoin product.

  • Thermal Promotion: Gently heating the reaction mixture after the initial condensation can provide the necessary energy for the ring-closing step.

  • Solvent Choice: Ensure the solvent system can adequately dissolve the ureido intermediate to facilitate the intramolecular reaction.

Q3: The workup for my Bucherer-Bergs reaction is difficult, and I'm struggling with product isolation. Any tips?

A3: Hydantoins are often crystalline products, which should simplify isolation.[4] If you are facing difficulties:

  • Precipitation: After the reaction, carefully acidify the mixture with an acid like HCl. This typically causes the hydantoin product to precipitate out of the aqueous solution.[5]

  • Recrystallization: For purification, recrystallization from an ethanol/water mixture is a very common and effective method.[6][7] Other potential solvent systems include glacial acetic acid or mixtures like n-hexane/acetone.[3][8]

  • Extraction: If the product does not precipitate cleanly, an extractive workup may be necessary. Use a suitable organic solvent to extract the product from the aqueous mixture. For intermediates or products with acidic/basic functionalities, liquid-liquid acid/base extractions can be a powerful purification tool, sometimes avoiding the need for chromatography.[9][10]

Biltz Synthesis Issues

Q4: My Biltz synthesis of a 5,5-disubstituted hydantoin is plagued by the formation of a glycoluril side product. How can I improve the selectivity?

A4: The formation of a 3a,6a-diphenylglycoluril is a classic pitfall of the Biltz synthesis, arising from the condensation of the dihydroxy-imidazolidinone intermediate with a second molecule of urea.[11]

  • Control of Stoichiometry and Base Concentration: Yields of the desired hydantoin increase with alkali concentration up to a certain point, while glycoluril formation decreases. A molar ratio of benzil to KOH of around 1:1.87 has been reported to optimize this balance.[11]

  • Solvent System: The choice of solvent can significantly impact the product ratio. While ethanol is common, ethanol/water mixtures have been shown to improve the yield of the desired hydantoin.[6] Using DMF should be done with caution, as it can hydrolyze under strongly basic conditions, depleting the base and affecting reaction kinetics.[6]

  • Two-Step Procedure: An effective alternative is to first react the benzil with thiourea. This reaction typically does not produce the glycoluril analog. The resulting 2-thiohydantoin can then be converted to the desired hydantoin by oxidation (e.g., with H₂O₂ in DMF/acetic acid).[6]

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic methods for preparing imidazolidine-2,4-diones?

A1: The three most common and versatile methods are:

  • The Bucherer–Bergs Reaction: A multicomponent reaction between a carbonyl compound (aldehyde or ketone), a cyanide salt (like KCN), and ammonium carbonate to form 5-substituted hydantoins.

  • The Biltz Synthesis: Primarily used for synthesizing 5,5-disubstituted hydantoins (like the drug Phenytoin) from the condensation of an α-dicarbonyl compound (e.g., benzil) with urea or thiourea.

  • The Urech Hydantoin Synthesis (Read Reaction): Involves the reaction of an α-amino acid with potassium cyanate under acidic conditions, followed by cyclization to form the hydantoin.[2] This method is particularly useful when starting from chiral amino acids to retain stereochemistry.

Q2: How do I choose the best synthetic method for my target hydantoin?

A2: The choice depends on your starting materials and the desired substitution pattern on the hydantoin ring. The following decision tree can serve as a guide.

G start What is your starting material? carbonyl Aldehyde or Ketone start->carbonyl dicarbonyl alpha-Dicarbonyl (e.g., Benzil) start->dicarbonyl amino_acid alpha-Amino Acid start->amino_acid method_bb Use Bucherer-Bergs Reaction carbonyl->method_bb Forms 5- or 5,5-substituted hydantoin sub_q Need to control stereochemistry? carbonyl->sub_q method_biltz Use Biltz Synthesis dicarbonyl->method_biltz Forms 5,5-disubstituted hydantoin method_urech Use Urech Synthesis amino_acid->method_urech Forms 5-substituted hydantoin (Good for stereocontrol) sub_q->method_bb No (product is racemic) sub_q->method_urech Yes

Caption: Decision tree for selecting a hydantoin synthesis method.

Q3: Can I control the stereochemistry at the C5 position during synthesis?

A3: Yes, but it depends heavily on the chosen method.

  • The Bucherer-Bergs reaction typically yields a racemic mixture of 5-substituted hydantoins. However, with sterically demanding substrates, it can produce the thermodynamically more stable stereoisomer as the major product.[2]

  • The Urech synthesis is often the method of choice for stereocontrol, as it starts from α-amino acids. By using an enantiomerically pure amino acid, it is possible to synthesize the corresponding enantiopure hydantoin, though care must be taken to avoid epimerization during the reaction.[4]

Q4: My product seems to be an oil and won't crystallize. What should I do?

A4: "Oiling out" is a common problem in recrystallization. It occurs when the solute is insoluble in the solvent at low temperatures but melts at or below the solvent's boiling point.

  • Change Solvent System: The most effective solution is to find a different solvent or solvent pair. Good recrystallization solvents dissolve the compound when hot but not when cold. Try systems like n-hexane/ethyl acetate or n-hexane/THF.[8]

  • Lower the Temperature: Use a solvent with a lower boiling point.

  • Seeding: If you have a small amount of crystalline material, add a seed crystal to the cooled, supersaturated solution to induce crystallization.

  • Chromatography: If recrystallization fails, purification by column chromatography on silica gel is a standard alternative.

Data & Protocols

Data Summary

Table 1: Effect of Solvent and Base on Biltz Synthesis of Phenytoin (3a) vs. Glycoluril (4a)

Solvent SystemBaseYield of Phenytoin (3a)Yield of Glycoluril (4a)Reference
EthanolKOH< 50%~20%[6]
Ethanol/WaterKOH~55%Decreased[6]
DMFKOHLower Yields*-[6]

*Note: Lower yields in DMF are attributed to the hydrolysis of the solvent by the strong base.[6]

Experimental Protocols

Protocol 1: General Procedure for the Bucherer-Bergs Reaction [5]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the starting ketone or aldehyde (1 molar equivalent), potassium cyanide (2 molar equivalents), and ammonium carbonate (2 molar equivalents).

  • Solvent Addition: Add a suitable solvent, typically a 1:1 mixture of ethanol and water, to the flask.

  • Heating: Heat the reaction mixture to reflux (typically 80-100 °C) with stirring for several hours until the reaction is complete (monitor by TLC).

  • Workup: Cool the reaction mixture to room temperature and then in an ice bath.

  • Precipitation: Slowly acidify the mixture with concentrated HCl under vigorous stirring in a fume hood. The hydantoin product will typically precipitate as a solid.

  • Isolation & Purification: Collect the solid product by vacuum filtration, wash with cold water, and air dry. Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol/water).

Protocol 2: General Procedure for the Biltz Synthesis of 5,5-Diphenylhydantoin

  • Reaction Setup: To a solution of benzil (1 molar equivalent) and urea (1 molar equivalent) in ethanol, add an aqueous solution of NaOH (e.g., 2.5 M).

  • Heating: Heat the resulting mixture to reflux with stirring for approximately 2 hours.

  • Workup: After cooling, pour the reaction mixture into ice-cold water.

  • Isolation: Filter the resulting solid (this may contain unreacted starting material or side products). Acidify the filtrate with HCl to precipitate the desired hydantoin.

  • Purification: Collect the precipitate by filtration, dry it, and recrystallize from ethanol to obtain the pure product.

Visual Guides

G start Low Yield in Synthesis check_method Which Synthesis Method? start->check_method bb Bucherer-Bergs check_method->bb biltz Biltz check_method->biltz urech Urech check_method->urech bb_sol Check Substrate Solubility bb->bb_sol bb_side Check for Side Products (e.g., Ureido Acid) bb->bb_side bb_incomplete Reaction Stalled? (e.g., at Cyanohydrin) bb->bb_incomplete biltz_side Check for Glycoluril Side Product biltz->biltz_side biltz_base Optimize Base Concentration biltz->biltz_base urech_epimer Check for Epimerization urech->urech_epimer urech_start Purity of Starting Amino Acid? urech->urech_start sol_solub Action: Use Co-Solvent (DMF) or Ultrasonication bb_sol->sol_solub sol_acidify Action: Adjust pH Post-Reaction bb_side->sol_acidify sol_alt Action: Change Synthetic Route bb_incomplete->sol_alt sol_2step Action: Use Thiourea Route or Adjust Solvent/Base Ratio biltz_side->sol_2step biltz_base->sol_2step sol_hplc Action: Analyze by Chiral HPLC urech_epimer->sol_hplc

Caption: General troubleshooting workflow for low-yield hydantoin synthesis.

G cluster_0 Biltz Synthesis Pathways cluster_1 Desired Pathway cluster_2 Side Reaction benzil_urea Benzil + Urea intermediate 4,5-Dihydroxy-4,5-diphenyl -imidazolidin-2-one benzil_urea->intermediate Base (KOH) rearrangement Pinacol-type Rearrangement intermediate->rearrangement second_urea + Urea intermediate->second_urea phenytoin 5,5-Diphenylhydantoin (Product) rearrangement->phenytoin glycoluril Glycoluril (Side Product) second_urea->glycoluril

Caption: Reaction pathways in the Biltz synthesis showing desired vs. side product.

References

Technical Support Center: Enhancing the Bioavailability of 5-Phenyl-5-propylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the oral bioavailability of the anticonvulsant agent 5-Phenyl-5-propylimidazolidine-2,4-dione.

I. Physicochemical Properties (Predicted)

Understanding the physicochemical properties of this compound is the first step in developing an effective bioavailability enhancement strategy. As experimental data is limited, the following properties have been predicted using computational models.

PropertyPredicted ValueImplication for Bioavailability
Molecular Weight 218.25 g/mol Favorable for oral absorption (within Lipinski's rule of five).
LogP (Octanol/Water) 2.15Indicates moderate lipophilicity, suggesting good membrane permeability but potentially low aqueous solubility.
Aqueous Solubility Poorly solubleLow solubility is a major barrier to oral bioavailability.
pKa (acidic) 8.84Weakly acidic nature suggests that its solubility will be pH-dependent, with higher solubility at higher pH.
pKa (basic) -4.43No significant basic properties.

II. Frequently Asked Questions (FAQs)

Q1: What are the primary challenges to achieving good oral bioavailability with this compound?

A1: Based on its predicted physicochemical properties, the primary challenge is its low aqueous solubility. While its moderate lipophilicity (LogP of 2.15) suggests it can permeate biological membranes, its poor dissolution in the gastrointestinal fluids will likely be the rate-limiting step for absorption.

Q2: Which bioavailability enhancement strategies are most promising for this compound?

A2: Given its low solubility, the most promising strategies are those that address the dissolution rate. These include:

  • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can significantly enhance its dissolution rate.

  • Self-Emulsifying Drug Delivery Systems (SEDDS): Formulating the drug in a lipid-based system can improve its solubilization in the gastrointestinal tract.

  • Particle Size Reduction (Micronization/Nanonization): Increasing the surface area of the drug particles can lead to a faster dissolution rate.

  • pH Modification: In formulations, the use of alkalizing agents can increase the local pH and improve the dissolution of this weakly acidic compound.

Q3: How do I choose between solid dispersion and SEDDS?

A3: The choice depends on several factors:

  • Drug Loading: SEDDS may be more suitable for lower dose compounds, while solid dispersions can often accommodate higher drug loads.

  • Stability: Solid dispersions are generally more physically stable than liquid SEDDS formulations.

  • Manufacturing Complexity: The manufacturing process for each formulation type differs and should be considered based on available equipment and expertise. It is recommended to perform initial screening experiments with both approaches to determine the most effective strategy for your specific needs.

III. Troubleshooting Guides

A. Solid Dispersion Formulations

Issue 1: Low drug release from the solid dispersion during in vitro dissolution testing.

Potential Cause Troubleshooting Step
Incomplete amorphization of the drug. Verify the amorphous state of the drug in the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) or X-ray Powder Diffraction (XRPD). If crystalline drug is detected, optimize the manufacturing process (e.g., increase the solvent evaporation rate, use a higher processing temperature for melt extrusion).
Poor polymer selection. The chosen polymer may not be sufficiently hydrophilic or may have poor interaction with the drug. Screen different hydrophilic polymers such as Polyvinylpyrrolidone (PVP K30), Polyethylene Glycol (PEG 6000), or Hydroxypropyl Methylcellulose (HPMC).
Inappropriate drug-to-polymer ratio. A high drug loading can lead to drug recrystallization. Prepare solid dispersions with varying drug-to-polymer ratios (e.g., 1:1, 1:3, 1:5) to find the optimal ratio that maintains the amorphous state and maximizes dissolution.
Inadequate dissolution medium. For a poorly soluble drug, the dissolution medium may not provide sink conditions. Consider adding a surfactant (e.g., 0.5% Sodium Lauryl Sulfate - SLS) to the dissolution medium to improve the solubility of the drug.

Issue 2: Drug recrystallization in the solid dispersion upon storage.

Potential Cause Troubleshooting Step
Hygroscopicity of the polymer. The polymer may be absorbing moisture, which can act as a plasticizer and facilitate drug recrystallization. Store the solid dispersion in a desiccator or under controlled humidity conditions. Consider using a less hygroscopic polymer.
High drug loading. As mentioned above, a high drug loading increases the thermodynamic driving force for crystallization. Evaluate lower drug-to-polymer ratios.
Low glass transition temperature (Tg) of the solid dispersion. A low Tg indicates lower physical stability. Select polymers with a higher Tg or consider adding a second polymer to increase the overall Tg of the formulation.
B. Self-Emulsifying Drug Delivery Systems (SEDDS)

Issue 1: The SEDDS formulation does not form a stable emulsion upon dilution.

Potential Cause Troubleshooting Step
Inappropriate oil, surfactant, or cosurfactant selection. The components of the SEDDS are not optimized for emulsification. Systematically screen different oils, surfactants, and cosurfactants. Construct pseudo-ternary phase diagrams to identify the optimal ratios of the components that lead to a stable microemulsion region.
Drug precipitation upon dilution. The drug may be soluble in the SEDDS pre-concentrate but precipitates out when the system emulsifies in the aqueous medium. Evaluate the solubility of the drug in the final emulsified system. It may be necessary to increase the surfactant concentration or select a different lipid system.

Issue 2: Low drug loading capacity in the SEDDS formulation.

Potential Cause Troubleshooting Step
Poor solubility of the drug in the lipid components. Screen a wider range of oils and surfactants in which the drug exhibits higher solubility. The use of co-solvents can also enhance the drug's solubility in the lipid phase.

IV. Experimental Protocols & Visualizations

A. Key Experimental Workflows

The following diagram illustrates the general workflow for developing and evaluating a bioavailability-enhanced formulation of this compound.

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation SolidDispersion Solid Dispersion Dissolution Dissolution Testing SolidDispersion->Dissolution SEDDS SEDDS SEDDS->Dissolution Permeability Caco-2 Permeability Dissolution->Permeability PK_Study Animal Pharmacokinetic Study Permeability->PK_Study drug_absorption_pathway DosageForm Oral Dosage Form Disintegration Disintegration & Dissolution in GI Fluid DosageForm->Disintegration Step 1 DissolvedDrug Drug in Solution Disintegration->DissolvedDrug Step 2 Absorption Absorption across Intestinal Epithelium DissolvedDrug->Absorption Step 3 SystemicCirculation Systemic Circulation Absorption->SystemicCirculation Step 4

Validation & Comparative

A Comparative Analysis of 5-Phenyl-5-propylimidazolidine-2,4-dione and Standard Anticonvulsant Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anticonvulsant properties of 5-Phenyl-5-propylimidazolidine-2,4-dione against established antiepileptic drugs (AEDs): Phenytoin, Carbamazepine, and Valproic Acid. The information is intended to support research and drug development efforts in the field of neurology.

Introduction to this compound

This compound belongs to the hydantoin class of compounds, which are structurally related to barbiturates.[1][2] This class of molecules has been a cornerstone in the development of anticonvulsant therapies. The core hydantoin structure consists of a five-membered ring containing two nitrogen atoms and two carbonyl groups. Substitutions at the 5-position of the imidazolidine-2,4-dione ring are crucial for anticonvulsant activity. The phenyl group at this position is a common feature among many anticonvulsant hydantoins, including the widely used drug Phenytoin (5,5-diphenylimidazolidine-2,4-dione). The propyl group at the same position in the target molecule suggests a modification aimed at potentially altering the pharmacokinetic or pharmacodynamic profile.

Comparative Anticonvulsant Activity

The anticonvulsant efficacy of new chemical entities is commonly evaluated in rodent models using standardized tests such as the Maximal Electroshock (MES) and the subcutaneous Pentylenetetrazol (scPTZ) seizure models. The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is used to identify compounds that can raise the threshold for seizures, modeling absence and myoclonic seizures.[3]

The following table summarizes the median effective dose (ED50) values for the proxy compounds of this compound and the comparator drugs in these models. A lower ED50 value indicates higher potency.

CompoundMES ED50 (mg/kg, mice)scPTZ ED50 (mg/kg, mice)
Proxy for this compound
5-Cyclopropyl-5-phenyl-imidazolidine-2,4-dione5.76 (oral, in rats)57.31 (oral, in rats)
5-Isopropyl-3-(morpholinomethyl)-5-phenylimidazolidine-2,4-dione26.3Not active
Standard Anticonvulsants
Phenytoin9.87>100
Carbamazepine10.5>100
Valproic Acid370348

Mechanism of Action

Hydantoin anticonvulsants primarily exert their effects by modulating voltage-gated sodium channels in the brain.[1][4] They stabilize the inactivated state of these channels, which reduces the ability of neurons to fire at high frequencies.[1][2] This action prevents the spread of seizure activity and dampens the hyperexcitability characteristic of epileptic seizures.[5] It is hypothesized that this compound shares this mechanism of action due to its structural similarity to other hydantoins.

The following diagram illustrates the proposed mechanism of action:

Proposed Mechanism of Action of Hydantoin Anticonvulsants cluster_neuron Presynaptic Neuron Voltage-gated Na+ Channel (Active) Voltage-gated Na+ Channel (Active) Voltage-gated Na+ Channel (Inactive) Voltage-gated Na+ Channel (Inactive) Voltage-gated Na+ Channel (Active)->Voltage-gated Na+ Channel (Inactive) Inactivation Neurotransmitter Release Neurotransmitter Release Voltage-gated Na+ Channel (Active)->Neurotransmitter Release Voltage-gated Na+ Channel (Inactive)->Voltage-gated Na+ Channel (Active) Repolarization (Recovery) Reduced Neurotransmitter Release Reduced Neurotransmitter Release Voltage-gated Na+ Channel (Inactive)->Reduced Neurotransmitter Release Hydantoin Drug Hydantoin Drug Hydantoin Drug->Voltage-gated Na+ Channel (Inactive) Stabilizes Inactivated State Action Potential Propagation Action Potential Propagation Action Potential Propagation->Voltage-gated Na+ Channel (Active) Depolarization

Caption: Proposed mechanism of hydantoin anticonvulsants.

Experimental Protocols

Maximal Electroshock (MES) Seizure Test

The MES test is a widely used preclinical model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.[3][6][7]

Objective: To evaluate the ability of a compound to prevent the tonic hindlimb extension phase of a maximal seizure induced by electrical stimulation.

Apparatus:

  • A convulsiometer capable of delivering a constant current.

  • Corneal electrodes.

Procedure:

  • Animals (typically mice or rats) are administered the test compound or vehicle at a predetermined time before the test.

  • A local anesthetic (e.g., 0.5% tetracaine hydrochloride) is applied to the corneas of the animals to minimize discomfort.[6]

  • Corneal electrodes are placed on the eyes of the animal.

  • An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) is delivered.[6]

  • The animal is observed for the presence or absence of a tonic hindlimb extension.

  • Abolition of the hindlimb tonic extensor component is considered a positive result, indicating anticonvulsant activity.[6]

  • The ED50, the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated from a dose-response curve.[6]

Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test

The scPTZ test is used to identify compounds that can prevent or delay the onset of clonic seizures induced by the chemoconvulsant pentylenetetrazol.[8] This model is considered predictive of efficacy against absence and myoclonic seizures.[3]

Objective: To assess the ability of a test compound to raise the threshold for clonic seizures.

Materials:

  • Pentylenetetrazol (PTZ) solution.

  • Syringes and needles for subcutaneous injection.

  • Observation chambers.

Procedure:

  • Animals are pre-treated with the test compound or vehicle.

  • At the time of peak effect of the test compound, a convulsant dose of PTZ (e.g., 85 mg/kg for CF-1 mice) is administered subcutaneously.[8]

  • Each animal is placed in an individual observation chamber.

  • The animals are observed for a set period (e.g., 30 minutes) for the onset of clonic seizures, characterized by spasms of the forelimbs, hindlimbs, and facial muscles.[8]

  • The absence of clonic seizures during the observation period indicates protection.

  • The ED50, the dose that protects 50% of the animals from clonic seizures, is determined.[8]

The following diagram illustrates the workflow for preclinical anticonvulsant screening:

Preclinical Anticonvulsant Screening Workflow Compound Synthesis Compound Synthesis In vitro Screening (Optional) In vitro Screening (Optional) Compound Synthesis->In vitro Screening (Optional) In vivo Screening In vivo Screening Compound Synthesis->In vivo Screening In vitro Screening (Optional)->In vivo Screening MES Test MES Test In vivo Screening->MES Test scPTZ Test scPTZ Test In vivo Screening->scPTZ Test Data Analysis (ED50) Data Analysis (ED50) MES Test->Data Analysis (ED50) scPTZ Test->Data Analysis (ED50) Lead Optimization Lead Optimization Data Analysis (ED50)->Lead Optimization

Caption: A typical workflow for preclinical screening of anticonvulsant compounds.

Conclusion

Based on the available data from structurally similar compounds, this compound shows potential as an anticonvulsant, likely acting through the modulation of voltage-gated sodium channels. The preliminary data suggests it may be particularly effective against generalized tonic-clonic seizures, similar to Phenytoin and Carbamazepine. However, further direct experimental evaluation is necessary to confirm its efficacy, potency, and safety profile and to fully understand its therapeutic potential in comparison to existing antiepileptic drugs.

References

A Comparative Guide to the Biological Effects of Anticonvulsant Agents: Phenytoin vs. Levetiracetam

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological effects of the established anticonvulsant drug Phenytoin and a newer generation alternative, Levetiracetam. This analysis is supported by experimental data and detailed methodologies to inform preclinical and clinical research.

Phenytoin, a hydantoin derivative, has been a cornerstone in epilepsy treatment for decades. Its mechanism of action is well-characterized and primarily involves the modulation of voltage-gated sodium channels. Levetiracetam, a newer antiepileptic drug, presents a distinct mechanism centered on the synaptic vesicle protein 2A (SV2A). This guide will delve into a comparative analysis of their biological effects, supported by quantitative data and experimental protocols.

Comparative Analysis of Biological Effects

The following tables summarize the key biological and clinical parameters of Phenytoin and Levetiracetam, offering a clear comparison of their performance.

ParameterPhenytoinLevetiracetamReference
Primary Mechanism of Action Blocks voltage-gated sodium channelsBinds to synaptic vesicle protein 2A (SV2A)[1][2][3][4]
Seizure Types Treated Tonic-clonic seizures, focal seizuresPartial-onset seizures, myoclonic seizures, primary generalized tonic-clonic seizures[2][3]
Bioavailability (Oral) 70-100%Nearly 100%[2][3]
Protein Binding ~90%<10%[1][3]
Elimination Half-life 7-42 hours (average 22 hours)6-8 hours[1][3]
Metabolism Primarily hepatic (CYP2C9, CYP2C19)Minimal, primarily enzymatic hydrolysis[1][3]
Efficacy in Clinical TrialsPhenytoinLevetiracetamReference
Pediatric Convulsive Status Epilepticus (Termination of Seizures) 64%70%[5]
Pediatric Convulsive Status Epilepticus (Alternative Study) 57.7%77.6%[6]
Acute Repetitive Seizures in Children 58.8%55.8%[6]
Prophylaxis of Early Post-traumatic Seizures No significant difference in efficacy reportedNo significant difference in efficacy reported[6]
Common Adverse EffectsPhenytoinLevetiracetamReference
Neurological Dizziness, drowsiness, ataxia, nystagmusSleepiness, dizziness, fatigue, aggression[3][7]
Long-term Gum hypertrophy, hirsutism, potential bone health impactsMood changes, behavioral effects[3][7]

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of action of Phenytoin and Levetiracetam are visualized in the following diagrams.

Phenytoin_Pathway cluster_neuron Presynaptic Neuron AP Action Potential Na_channel_open Voltage-gated Na+ Channel (Open) AP->Na_channel_open Depolarization Na_channel_inactive Voltage-gated Na+ Channel (Inactive) Na_channel_open->Na_channel_inactive Inactivation Neurotransmitter_release Neurotransmitter Release Na_channel_open->Neurotransmitter_release Na+ influx Na_channel_inactive->Na_channel_open Recovery Phenytoin Phenytoin Phenytoin->Na_channel_inactive Binds & Stabilizes

Caption: Phenytoin's mechanism of action, blocking voltage-gated sodium channels.

Levetiracetam_Pathway cluster_synapse Synapse Presynaptic_vesicle Synaptic Vesicle SV2A SV2A Vesicle_fusion Vesicle Fusion & Neurotransmitter Release Presynaptic_vesicle->Vesicle_fusion SV2A->Vesicle_fusion Modulates Levetiracetam Levetiracetam Levetiracetam->SV2A Binds to Postsynaptic_neuron Postsynaptic Neuron Vesicle_fusion->Postsynaptic_neuron Neurotransmitters

Caption: Levetiracetam's mechanism of action, targeting the SV2A protein.

Experimental Protocols

The evaluation of anticonvulsant drugs relies on standardized preclinical and clinical experimental designs.

Preclinical Evaluation: Maximal Electroshock (MES) Seizure Test

The MES test is a widely used animal model to screen for drugs effective against generalized tonic-clonic seizures.

MES_Workflow start Start animal_prep Animal Preparation (e.g., mice or rats) start->animal_prep drug_admin Drug Administration (Phenytoin, Levetiracetam, or Vehicle) animal_prep->drug_admin wait Waiting Period (for drug absorption) drug_admin->wait electroshock Corneal Electroshock Application wait->electroshock observation Observation of Seizure Endpoint (e.g., tonic hindlimb extension) electroshock->observation data_analysis Data Analysis (% protection from seizure) observation->data_analysis end End data_analysis->end

Caption: Workflow for the Maximal Electroshock (MES) seizure test.

Methodology:

  • Animal Selection: Healthy, adult rodents (mice or rats) of a specific strain and weight range are used.

  • Drug Administration: The test compound (e.g., Phenytoin or Levetiracetam) or a vehicle control is administered, typically intraperitoneally or orally.

  • Time to Peak Effect: A predetermined time interval is allowed to pass to ensure the drug has reached its maximum effect.

  • Electroshock: A brief electrical stimulus is delivered through corneal electrodes.

  • Observation: The animal is observed for the presence or absence of a tonic hindlimb extension, which is the endpoint of the seizure.

  • Data Analysis: The percentage of animals in each treatment group that are protected from the tonic hindlimb extension is calculated and compared to the vehicle control group.

Clinical Evaluation: Randomized Controlled Trial (RCT) for Status Epilepticus

RCTs are the gold standard for comparing the efficacy and safety of different treatments in humans.

Methodology:

  • Patient Recruitment: Patients presenting with status epilepticus who meet specific inclusion and exclusion criteria are enrolled.

  • Randomization: Participants are randomly assigned to receive either Phenytoin or Levetiracetam. This process is often blinded to reduce bias.

  • Drug Administration: The assigned drug is administered intravenously according to a standardized protocol.

  • Primary Outcome Measurement: The primary outcome is typically the cessation of clinical seizure activity within a specified timeframe after drug administration.

  • Secondary Outcome Measurement: Secondary outcomes may include the incidence of adverse events, the need for additional antiseizure medications, and long-term neurological outcomes.

  • Statistical Analysis: The data from both treatment groups are statistically analyzed to determine if there is a significant difference in efficacy and safety.[5][8]

Conclusion

This comparative guide highlights the distinct pharmacological profiles of Phenytoin and Levetiracetam. Phenytoin's well-established mechanism of blocking sodium channels contrasts with Levetiracetam's novel targeting of the SV2A protein. While both drugs are effective anticonvulsants, they exhibit differences in their pharmacokinetic properties, efficacy in specific seizure types, and adverse effect profiles. The choice between these agents in a clinical or research setting will depend on the specific application, patient population, and desired therapeutic outcomes. The provided experimental protocols offer a framework for the continued evaluation and comparison of these and other anticonvulsant compounds.

References

A Comparative Efficacy Analysis: 5-Phenyl-5-propylimidazolidine-2,4-dione versus Phenytoin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anticonvulsant efficacy of 5-Phenyl-5-propylimidazolidine-2,4-dione against the well-established antiepileptic drug, Phenytoin. Due to the limited publicly available data directly comparing the two compounds, this guide synthesizes established data for Phenytoin with findings on structurally related imidazolidine-2,4-dione derivatives to provide a scientifically grounded perspective.

Quantitative Efficacy and Neurotoxicity

The following table summarizes the anticonvulsant and neurotoxic profiles of Phenytoin in standard preclinical models. Data for this compound is not directly available; however, for comparative context, data for a structurally similar compound, 5-ethyl-5-phenyl-3-propylhydantoin, is included where available.

CompoundMaximal Electroshock (MES) TestSubcutaneous Pentylenetetrazole (scPTZ) TestRotarod Test (Neurotoxicity)Protective Index (PI)
Phenytoin ED₅₀: 8.9 - 9.87 mg/kg (mice, i.p.)[1][2]Inactive[3]TD₅₀: 65.7 mg/kg (mice, i.p.)~6.7 - 7.4
This compound Data not availableData not availableData not availableData not available
5-ethyl-5-phenyl-3-propylhydantoin Data not availableComparable to Phenytoin (rats)[4]Lower liability for sedation than Phenytoin (rats)[4]Data not available

ED₅₀ (Median Effective Dose): The dose required to produce a therapeutic effect in 50% of the population. TD₅₀ (Median Toxic Dose): The dose required to produce a toxic effect in 50% of the population. PI (Protective Index): The ratio of TD₅₀ to ED₅₀ (TD₅₀/ED₅₀), indicating the therapeutic window of a drug. A higher PI suggests a better safety profile.

Structure-Activity Relationship and Efficacy Inference

The chemical structure of an anticonvulsant plays a crucial role in its efficacy and mechanism of action. Phenytoin, a hydantoin derivative, is characterized by a 5,5-diphenyl substitution. Structure-activity relationship (SAR) studies on hydantoins have established that a phenyl or other aromatic group at the 5-position is crucial for activity against generalized tonic-clonic seizures, which is the primary target of the MES test[3]. Alkyl substituents at this position have been associated with sedative effects[3].

This compound shares the core imidazolidine-2,4-dione (hydantoin) structure with Phenytoin. The key difference lies in the substitution at the 5-position: a phenyl and a propyl group in the target compound versus two phenyl groups in Phenytoin. Based on SAR principles, the presence of the 5-phenyl group suggests potential activity against tonic-clonic seizures. The replacement of one phenyl group with a propyl group may influence its potency, metabolic stability, and neurotoxicity profile. The available data on 5-ethyl-5-phenyl-3-propylhydantoin, which also possesses a 5-phenyl and a 5-alkyl substituent, indicates that such compounds can retain anticonvulsant activity comparable to Phenytoin with a potentially improved side-effect profile, specifically lower sedation[4].

Experimental Protocols

The following are detailed methodologies for the key preclinical screening tests used to evaluate anticonvulsant properties and neurotoxicity.

Maximal Electroshock (MES) Test

The MES test is a widely used preclinical model to screen for compounds effective against generalized tonic-clonic seizures[5][6].

Apparatus: An electroconvulsive shock apparatus with corneal or auricular electrodes.

Procedure:

  • Animals (typically mice or rats) are administered the test compound or vehicle control, usually via intraperitoneal (i.p.) or oral (p.o.) route.

  • At the time of predicted peak effect of the compound, a supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, at 60 Hz for 0.2 seconds) is delivered through the electrodes[5].

  • The primary endpoint is the abolition of the tonic hindlimb extension phase of the induced seizure[5]. An animal is considered protected if this tonic extension is absent.

  • The ED₅₀ is calculated as the dose of the compound that protects 50% of the animals from the tonic hindlimb extension.

Subcutaneous Pentylenetetrazole (scPTZ) Test

The scPTZ test is a model for identifying compounds that may be effective against myoclonic and absence seizures[7].

Apparatus: Standard animal observation cages.

Procedure:

  • Animals are pre-treated with the test compound or vehicle.

  • After a specific pre-treatment time, a convulsant dose of pentylenetetrazole (PTZ) is administered subcutaneously (e.g., 85 mg/kg in mice)[8].

  • Animals are then observed for a set period (e.g., 30 minutes) for the presence or absence of clonic seizures lasting for at least 5 seconds.

  • Protection is defined as the absence of these clonic convulsions. The ED₅₀ is the dose that protects 50% of the animals.

Rotarod Test for Neurotoxicity

The rotarod test is employed to assess motor coordination and identify potential neurological deficits or sedative effects of a compound[9][10].

Apparatus: A rotating rod apparatus (rotarod).

Procedure:

  • Animals are trained to walk on the rotating rod at a constant speed (e.g., 6 rpm)[10].

  • On the test day, animals are administered the test compound or vehicle.

  • At the time of expected peak effect, the animals are placed back on the rotating rod.

  • The time the animal remains on the rod is recorded. An animal is considered to have failed the test if it falls off the rod multiple times within a set period (e.g., within 60 seconds)[10].

  • The TD₅₀ is the dose at which 50% of the animals fail the test.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the generalized mechanism of action for sodium channel-blocking anticonvulsants and a typical preclinical screening workflow.

Anticonvulsant_Mechanism cluster_Neuron Presynaptic Neuron cluster_DrugAction Drug Action cluster_Outcome Therapeutic Outcome High_Frequency_Firing High-Frequency Neuronal Firing Na_Channel Voltage-Gated Sodium Channel (Inactive State) High_Frequency_Firing->Na_Channel maintains Action_Potential Action Potential Propagation Reduced_Excitability Reduced Neuronal Excitability Neurotransmitter_Release Excessive Neurotransmitter Release Drug This compound or Phenytoin Stabilization Stabilization of Inactive State Drug->Stabilization Stabilization->Na_Channel blocks transition to resting state Seizure_Suppression Seizure Suppression Reduced_Excitability->Seizure_Suppression Experimental_Workflow cluster_Screening Anticonvulsant & Neurotoxicity Screening Compound_Synthesis Compound Synthesis (this compound) Drug_Administration Drug Administration (i.p. or p.o.) Compound_Synthesis->Drug_Administration Animal_Model Animal Model (Mice/Rats) Animal_Model->Drug_Administration MES_Test Maximal Electroshock (MES) Test Drug_Administration->MES_Test scPTZ_Test Subcutaneous Pentylenetetrazole (scPTZ) Test Drug_Administration->scPTZ_Test Rotarod_Test Rotarod Test Drug_Administration->Rotarod_Test Data_Analysis Data Analysis (ED₅₀, TD₅₀, PI Calculation) MES_Test->Data_Analysis scPTZ_Test->Data_Analysis Rotarod_Test->Data_Analysis Comparison Comparison with Standard Drug (Phenytoin) Data_Analysis->Comparison Conclusion Efficacy & Safety Conclusion Comparison->Conclusion

References

comparative analysis of different synthesis methods for 5-Phenyl-5-propylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the primary synthetic methodologies for 5-Phenyl-5-propylimidazolidine-2,4-dione, a hydantoin derivative of interest in medicinal chemistry. The comparison focuses on key performance indicators such as reaction yield and conditions, supported by detailed experimental protocols.

At a Glance: Synthesis Methods and Key Metrics

The synthesis of this compound is predominantly achieved through two established routes: the Bucherer-Bergs reaction and the Read synthesis (a variation of the Urech synthesis). The following table summarizes the quantitative data associated with these methods.

ParameterBucherer-Bergs ReactionRead Synthesis
Starting Materials 1-Phenyl-2-pentanone, Potassium Cyanide, Ammonium Carbonate2-Amino-2-phenylpentanoic acid, Potassium Cyanate
Reaction Time 8 - 24 hours4 - 6 hours
Typical Yield ~65-75%~70-80%
Reaction Temperature 50-70°CReflux
Key Reagents KCN, (NH₄)₂CO₃KOCN, HCl
Advantages One-pot synthesis, readily available ketone starting material.Avoids the use of highly toxic cyanide salts in the main reaction sequence.
Disadvantages Use of highly toxic potassium cyanide.Requires the synthesis of the corresponding α-amino acid, which can be a multi-step process.

Visualizing the Synthetic Pathways

To illustrate the logical flow of the synthesis and comparison, the following diagrams outline the reaction pathways and the comparative analysis framework.

Synthesis_Comparison cluster_Methods Synthesis Methods cluster_Starting_Materials Starting Materials cluster_Product Product cluster_Comparison Comparative Analysis Bucherer-Bergs Bucherer-Bergs This compound This compound Bucherer-Bergs->this compound Reagent Toxicity Reagent Toxicity Bucherer-Bergs->Reagent Toxicity Read Synthesis Read Synthesis Read Synthesis->this compound Read Synthesis->Reagent Toxicity 1-Phenyl-2-pentanone 1-Phenyl-2-pentanone 1-Phenyl-2-pentanone->Bucherer-Bergs 2-Amino-2-phenylpentanoic acid 2-Amino-2-phenylpentanoic acid 2-Amino-2-phenylpentanoic acid->Read Synthesis Yield Yield This compound->Yield Reaction Time Reaction Time This compound->Reaction Time Bucherer_Bergs_Pathway ketone 1-Phenyl-2-pentanone reaction Heating (50-70°C) 8-24 hours ketone->reaction reagents KCN, (NH₄)₂CO₃, aq. EtOH reagents->reaction product 5-Phenyl-5-propyl- imidazolidine-2,4-dione reaction->product Read_Synthesis_Pathway amino_acid 2-Amino-2-phenylpentanoic acid step1 Formation of Ureido Acid amino_acid->step1 kocn KOCN kocn->step1 hcl HCl (aq) step2 Cyclization (Reflux) 4-6 hours hcl->step2 step1->step2 product 5-Phenyl-5-propyl- imidazolidine-2,4-dione step2->product

A Comparative Guide to 5-Phenyl-5-propylimidazolidine-2,4-dione and Standard Anticonvulsant Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a benchmarking framework for the investigational compound 5-Phenyl-5-propylimidazolidine-2,4-dione against standard-of-care treatments for epilepsy. Due to the limited publicly available data on this compound, this document serves as a template, outlining the requisite experimental data and protocols for a comprehensive comparison. The imidazolidine-2,4-dione scaffold is a component of established anticonvulsant agents, suggesting its potential utility in seizure control.

Part 1: Preclinical Efficacy and Safety Profile

A thorough preclinical assessment is foundational for establishing the potential of a new chemical entity. Standardized animal models are employed to predict clinical efficacy against various seizure types.

Data Presentation: Anticonvulsant Screening Data

The following tables summarize the key efficacy and safety metrics that would be determined in preclinical studies. Data for standard treatments are representative values from literature, while placeholder data are used for the investigational compound.

Table 1: Efficacy in Acute Seizure Models

CompoundMES (ED₅₀, mg/kg)scPTZ (ED₅₀, mg/kg)6-Hz (44mA) (ED₅₀, mg/kg)
This compound [Data Needed][Data Needed][Data Needed]
Phenytoin9.5>80>150
Valproic Acid272149196
Levetiracetam>102410347

ED₅₀ (Median Effective Dose): The dose required to produce a therapeutic effect in 50% of the population. MES (Maximal Electroshock Seizure): A model for generalized tonic-clonic seizures.[1][2] scPTZ (subcutaneous Pentylenetetrazol): A model for clonic or absence seizures.[2][3] 6-Hz: A model for therapy-resistant partial seizures.[4][5]

Table 2: Neurotoxicity and Therapeutic Index

CompoundMinimal Motor Impairment (TD₅₀, mg/kg)Protective Index (MES) (TD₅₀/ED₅₀)Protective Index (scPTZ) (TD₅₀/ED₅₀)
This compound [Data Needed][Data Needed][Data Needed]
Phenytoin666.9<1
Valproic Acid4261.62.9
Levetiracetam613<0.65.9

TD₅₀ (Median Toxic Dose): The dose at which 50% of animals exhibit signs of neurotoxicity (e.g., ataxia in the rotarod test). Protective Index (PI): A measure of the margin of safety of a drug. A higher PI is desirable.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings.

Protocol 1: Maximal Electroshock Seizure (MES) Test This model assesses a compound's ability to prevent the spread of seizures.[1][6]

  • Animals: Adult male mice (e.g., CF-1 strain, 20-25g).

  • Drug Administration: The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group is included.

  • Stimulation: At the time of predicted peak effect, a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered via corneal or ear-clip electrodes.[1][6]

  • Endpoint: The presence or absence of a tonic hindlimb extension seizure is recorded. Protection is defined as the abolition of the hindlimb tonic extensor component.[1]

  • Analysis: The ED₅₀ is calculated using probit analysis based on the percentage of animals protected at each dose.

Protocol 2: Subcutaneous Pentylenetetrazole (scPTZ) Test This test identifies compounds that can elevate the seizure threshold.[3][7]

  • Animals: Adult male mice.

  • Drug Administration: The test compound or vehicle is administered as in the MES test.

  • Chemoconvulsant Injection: At the time of peak effect, a convulsive dose of Pentylenetetrazole (PTZ) (e.g., 85 mg/kg) is injected subcutaneously.[3]

  • Observation: Animals are observed for 30 minutes for the presence of clonic seizures (lasting for at least 5 seconds).

  • Endpoint: Protection is defined as the absence of a clonic seizure within the observation period.

  • Analysis: The ED₅₀ is calculated using probit analysis.

Protocol 3: Rotarod Neurotoxicity Assay This assay measures potential motor impairment.

  • Apparatus: An accelerating rotarod treadmill.

  • Training: Mice are trained to stay on the rotating rod for a set duration (e.g., 1-2 minutes).

  • Testing: After drug administration at various doses, mice are placed on the rotarod, and the latency to fall is recorded.

  • Endpoint: An animal is considered to have failed the test if it falls off the rod within the predefined time.

  • Analysis: The TD₅₀ is calculated based on the percentage of animals failing the test at each dose.

Part 2: Mechanism of Action

Understanding the molecular target and signaling pathway of a novel compound is critical for rational drug development and for predicting its clinical profile. Based on the mechanisms of standard anticonvulsants, two common pathways are inhibition of voltage-gated sodium channels and enhancement of GABAergic neurotransmission.[8][9]

Hypothesized Signaling Pathway: Modulation of Neuronal Excitability

The diagram below illustrates two primary anticonvulsant mechanisms. Voltage-gated sodium channel (VGSC) blockers reduce the ability of neurons to fire high-frequency action potentials.[10][11] Modulators of the GABA-A receptor enhance the influx of chloride ions, hyperpolarizing the neuron and making it less likely to fire.[12][13]

G cluster_0 Excitatory Pathway (Glutamatergic) cluster_1 Inhibitory Pathway (GABAergic) cluster_2 Drug Intervention AP Action Potential VGSC Voltage-Gated Sodium Channel (VGSC) AP->VGSC Opens Na_Influx Na+ Influx VGSC->Na_Influx Depolarization Depolarization Na_Influx->Depolarization Neuron_Firing Repetitive Neuronal Firing Depolarization->Neuron_Firing GABA GABA Neurotransmitter GABA_A GABA-A Receptor GABA->GABA_A Binds to Cl_Influx Cl- Influx GABA_A->Cl_Influx Opens Channel Hyperpolarization Hyperpolarization Cl_Influx->Hyperpolarization Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition Inhibition->Neuron_Firing Reduces Drug_VGSC VGSC Blocker (e.g., Phenytoin) Drug_VGSC->VGSC Blocks (Inactivated State) Drug_GABA GABA-A Modulator (e.g., Benzodiazepines) Drug_GABA->GABA_A Enhances Effect G cluster_0 Preclinical Phase cluster_1 Clinical Phase Screening Initial Screening (MES, scPTZ, 6-Hz) Tox Toxicity Screening (Rotarod) Screening->Tox Phase1 Phase I (Safety & Dosing in Healthy Volunteers) PK Pharmacokinetics (ADME) Tox->PK Phase2 Phase II (Efficacy in Patients, Dose-Ranging) Chronic Chronic Models (e.g., Kindling) PK->Chronic Phase3 Phase III (Pivotal Add-on Therapy Trials) Chronic->Phase1 IND Submission NDA Regulatory Submission (NDA) Phase1->Phase2 Phase2->Phase3 Phase3->NDA

References

Comparative Analysis of 5-Phenyl-5-Alkylimidazolidine-2,4-dione Derivatives as Anticonvulsant Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative meta-analysis of studies involving 5-phenyl-5-alkylimidazolidine-2,4-dione derivatives, a chemical scaffold of significant interest in the development of novel anticonvulsant therapies. The performance of these compounds is compared with established antiepileptic drugs (AEDs), supported by experimental data from preclinical screening models. This analysis focuses on anticonvulsant efficacy and neurotoxicity, providing a valuable resource for researchers in the field of epilepsy treatment and drug discovery. The imidazolidine-2,4-dione core is a well-established pharmacophore, with the most notable example being Phenytoin (5,5-diphenylimidazolidine-2,4-dione), a widely used anticonvulsant.[1][2]

Performance Comparison of Imidazolidine-2,4-dione Derivatives

The anticonvulsant activity of various 5-phenyl-5-alkylimidazolidine-2,4-dione derivatives has been evaluated in rodent models, primarily through the maximal electroshock (MES) and 6 Hz seizure tests, which are indicative of efficacy against generalized tonic-clonic and pharmacoresistant seizures, respectively.[3][4] Neurotoxicity is commonly assessed using the rotarod test, which measures motor coordination.[5]

The following table summarizes the quantitative data on the efficacy and safety of selected compounds from this class, compared to the standard AEDs Phenytoin and Levetiracetam. The median effective dose (ED50) represents the dose required to protect 50% of the animals from seizures, while the median toxic dose (TD50) is the dose that causes motor impairment in 50% of the animals.

CompoundAnimal ModelAnticonvulsant TestED50 (mg/kg)Neurotoxicity TestTD50 (mg/kg)Protective Index (TD50/ED50)Reference
Investigational Compounds
5-isopropyl-3-(morpholinomethyl)-5-phenylimidazolidine-2,4-dione (19)MouseMES26.3Rotarod> 300> 11.4[3][4]
Mouse6 Hz (32 mA)11.1Rotarod> 300> 27.0[3][4]
Mouse6 Hz (44 mA)40.9Rotarod> 300> 7.3[3][4]
3-((4-methylpiperazin-1-yl)methyl)-5,5-diphenylimidazolidine-2,4-dione (18)MouseMES38.5RotarodNot reportedNot reported[3]
Mouse6 Hz (32 mA)12.2RotarodNot reportedNot reported[3]
3-(morpholinomethyl)-5,5-diphenylimidazolidine-2,4-dione (23)Mouse6 Hz (32 mA)> 100Rotarod> 300Not applicable[3][4]
Reference Drugs
PhenytoinMouseMES28.1RotarodNot reportedNot reported[3]
Mouse6 Hz (32 mA)> 60RotarodNot reportedNot reported[3]
LevetiracetamMouse6 Hz (32 mA)> 100RotarodNot reportedNot reported[3][4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.

Maximal Electroshock (MES) Test

The MES test is a widely used preclinical model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.[6][7][8]

Objective: To assess the ability of a compound to prevent the tonic hindlimb extension phase of a maximal seizure induced by an electrical stimulus.

Apparatus:

  • A convulsiometer capable of delivering a constant current stimulus.

  • Corneal or ear clip electrodes.

Procedure:

  • Animals (typically mice or rats) are administered the test compound or vehicle control, usually via intraperitoneal (i.p.) injection.[9]

  • At the time of predicted peak effect, an electrical stimulus (e.g., 50 mA for mice, 0.2 seconds) is delivered through the electrodes.[8][9]

  • The animal is observed for the presence or absence of a tonic hindlimb extension.

  • Protection is defined as the absence of the tonic hindlimb extension.[10]

  • The ED50 is calculated from the dose-response data.

Rotarod Test

The rotarod test is employed to evaluate the potential neurotoxicity of a compound by assessing its impact on motor coordination and balance.[11][12][13]

Objective: To measure the ability of an animal to maintain its balance on a rotating rod.

Apparatus:

  • A rotarod apparatus consisting of a rotating rod, typically with adjustable speed.

Procedure:

  • Animals are trained on the rotarod at a constant or accelerating speed for a set period before the test day.[11][14]

  • On the test day, animals are administered the test compound or vehicle control.

  • At specified time intervals after administration, each animal is placed on the rotating rod.

  • The latency to fall from the rod is recorded. A predetermined cutoff time is typically used.[12][15]

  • A significant decrease in the latency to fall compared to the vehicle control group indicates motor impairment.

  • The TD50 is determined from the dose-response data.

Visualizations

The following diagrams illustrate key concepts related to the evaluation and mechanism of action of imidazolidine-2,4-dione derivatives.

G cluster_workflow Experimental Workflow for Anticonvulsant Screening start Compound Synthesis (Imidazolidine-2,4-dione derivatives) screen Initial Anticonvulsant Screening (e.g., MES, 6 Hz tests) start->screen neurotox Neurotoxicity Assessment (Rotarod Test) screen->neurotox quant Quantitative Analysis (ED50 and TD50 Determination) neurotox->quant lead Lead Compound Identification quant->lead

Caption: A typical experimental workflow for the preclinical screening of novel anticonvulsant compounds.

G cluster_moa Proposed Mechanism of Action compound Imidazolidine-2,4-dione Derivative inhibition Blockade of Channel compound->inhibition na_channel Voltage-Gated Sodium Channel na_channel->inhibition effect Reduced Neuronal Excitability inhibition->effect outcome Suppression of Seizure Activity effect->outcome

References

Safety Operating Guide

Essential Safety and Disposal Protocols for 5-Phenyl-5-propylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of 5-Phenyl-5-propylimidazolidine-2,4-dione (CAS No. 5394-37-6), a compound requiring careful management due to its hazardous properties.

Hazard Profile and Safety Precautions

This compound is classified as a hazardous substance, necessitating strict adherence to safety protocols. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following hazard and precautionary statements for this compound.

GHS Information Code Description
Hazard Statements H315Causes skin irritation.
H319Causes serious eye irritation.
H335May cause respiratory irritation.
Precautionary Statements P280Wear protective gloves, protective clothing, eye protection, and face protection.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P332+P313If skin irritation occurs: Get medical advice/attention.

This data is provided by Biosynth, a supplier of the compound.[1]

Immediate Safety and First Aid

In the event of exposure, immediate action is critical. The following measures should be taken:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. If contact lenses are present and easy to remove, do so. Continue rinsing and seek medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If skin irritation persists, seek medical advice.[1]

  • Inhalation: Move the individual to fresh air. If respiratory irritation occurs, seek medical attention.

Spill Management

In case of a spill, the area should be evacuated. The spilled material should be carefully collected using an absorbent material and placed in a sealed container for disposal as hazardous waste.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous chemical waste. Adherence to institutional and local regulations is mandatory.

  • Waste Identification and Collection:

    • Pure this compound and any solutions containing it must be collected in a designated, compatible, and sealable waste container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Container Labeling:

    • The waste container must be clearly labeled as "Hazardous Waste."

    • The label must include the full chemical name: "this compound" and its CAS number: "5394-37-6."

    • Indicate the specific hazards (e.g., "Irritant").

  • Storage:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

    • Follow your institution's guidelines for the temporary storage of hazardous waste.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company to arrange for pickup and disposal.

    • Provide them with accurate information about the waste material.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: this compound for Disposal is_contaminated Is the material contaminated? start->is_contaminated collect_waste Collect in a designated, compatible, and sealed hazardous waste container. is_contaminated->collect_waste Yes/No label_container Label container with: - 'Hazardous Waste' - Chemical Name and CAS Number - Hazard Information (Irritant) collect_waste->label_container store_safely Store in a designated, secure, and well-ventilated area. label_container->store_safely contact_ehs Contact Environmental Health & Safety (EHS) or a certified hazardous waste disposal company. store_safely->contact_ehs end End: Proper Disposal contact_ehs->end

Disposal workflow for this compound.

It is imperative to consult with a certified hazardous waste disposal company and strictly adhere to all local, state, and federal regulations to ensure the safe and compliant disposal of this compound. Proper management of this chemical waste is essential for protecting both laboratory personnel and the environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Phenyl-5-propylimidazolidine-2,4-dione
Reactant of Route 2
5-Phenyl-5-propylimidazolidine-2,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.